molecular formula C6H9ClO3S B13023954 2-Oxocyclohexane-1-sulfonyl chloride

2-Oxocyclohexane-1-sulfonyl chloride

Cat. No.: B13023954
M. Wt: 196.65 g/mol
InChI Key: ATDVZLDZTUDZLI-UHFFFAOYSA-N
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Description

2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) is a versatile sulfonyl chloride reagent with a molecular formula of C6H9ClO3S and a molecular weight of 196.65 g/mol . Its structure features a sulfonyl chloride group (-S(=O)2Cl) adjacent to a ketone at the 1- and 2-positions of a cyclohexane ring, a configuration that is highly reactive towards nucleophiles. In synthetic chemistry, sulfonyl chlorides are critically valued for their role as sulfonylating agents . This compound readily reacts with alcohols to form sulfonate esters and with primary and secondary amines to form sulfonamides, a class of compounds with significant biological and pharmaceutical relevance . Researchers can utilize this reagent to introduce the 2-oxocyclohexylsulfonyl moiety into target molecules, which may be valuable in the development of new therapeutic agents, chemical probes, and functional materials. It is also a potential electrophile in Friedel-Crafts-type reactions for the synthesis of sulfones . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with extreme care: it is corrosive and causes severe skin burns and eye damage (Hazard Statement H314) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxocyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDVZLDZTUDZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Oxocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Oxocyclohexane-1-sulfonyl Chloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Oxocyclohexane-1-sulfonyl chloride, a versatile reagent with significant potential in synthetic chemistry and drug development. We will delve into its core physicochemical properties, reactivity, synthesis, and spectral characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

2-Oxocyclohexane-1-sulfonyl chloride is a bifunctional organic compound featuring a cyclohexane ring substituted with both a ketone and a sulfonyl chloride group at adjacent positions. This unique arrangement of electron-withdrawing groups dictates its high reactivity and utility as a synthetic building block.

PropertyValueSource
IUPAC Name 2-oxocyclohexane-1-sulfonyl chloride[1]
CAS Number 1020842-00-5[1]
Molecular Formula C₆H₉ClO₃S[1]
Molecular Weight 196.65 g/mol [1]
InChI Key ATDVZLDZTUDZLI-UHFFFAOYSA-N[1]

graph "2_Oxocyclohexane_1_sulfonyl_chloride" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_ketone [label="O"]; S [label="S", fontcolor="#EA4335"]; O1_sulfonyl [label="O"]; O2_sulfonyl [label="O"]; Cl [label="Cl", fontcolor="#34A853"];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O_ketone [pos="-2.3,1.25!"]; S [pos="0,3.0!"]; O1_sulfonyl [pos="-1.0,3.8!"]; O2_sulfonyl [pos="1.0,3.8!"]; Cl [pos="0,4.0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- O_ketone [style=double, len=1.2]; C1 -- S; S -- O1_sulfonyl [style=double, len=1.2]; S -- O2_sulfonyl [style=double, len=1.2]; S -- Cl; }

Caption: Chemical structure of 2-Oxocyclohexane-1-sulfonyl chloride.

Physicochemical Properties

Quantitative data for this specific molecule is not extensively published. However, based on the properties of similar sulfonyl chlorides and cyclic ketones, the following characteristics can be anticipated.

PropertyEstimated Value / ObservationRationale
Appearance Off-white to light red solid or colorless to yellow liquid.Similar sulfonyl chlorides are often solids or liquids with a slight color.[2]
Odor Pungent.Sulfonyl chlorides are known for their sharp, irritating odors.
Melting Point Not available.Expected to be a low-melting solid.
Boiling Point Not available.Likely decomposes upon heating at atmospheric pressure.
Solubility Reacts with water. Soluble in many organic solvents (e.g., benzene, toluene, ether, acetonitrile).Sulfonyl chlorides are generally soluble in aprotic organic solvents and react with protic solvents like water and alcohols.

Reactivity, Stability, and Mechanistic Considerations

The reactivity of 2-Oxocyclohexane-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent sulfonylating agent.

Core Reactivity:

  • Nucleophilic Substitution: The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[1] This is the cornerstone of its synthetic utility.

    • Reaction with Amines (Aminolysis): It readily reacts with primary and secondary amines to form stable sulfonamides. This is one of the most important applications of sulfonyl chlorides in medicinal chemistry.[1][3][4]

    • Reaction with Alcohols (Alcoholysis): In a similar fashion, it reacts with alcohols to yield sulfonate esters. These esters are valuable synthetic intermediates, often used to convert an alcohol into a good leaving group.[1][3]

  • Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts type reactions to form sulfones.[1]

Stability and Handling:

  • Chemical Stability: The compound is expected to be stable under standard ambient, anhydrous conditions.[5]

  • Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines (unless a reaction is intended).[2][5]

  • Moisture Sensitivity: Like most sulfonyl chlorides, it is sensitive to moisture. It reacts with water, potentially vigorously, to produce hydrochloric acid and the corresponding sulfonic acid.[2][6] This necessitates handling under an inert atmosphere (e.g., argon or nitrogen).

Reactivity_Workflow reagent 2-Oxocyclohexane-1- sulfonyl chloride sulfonamide N-Substituted Sulfonamide reagent->sulfonamide Nucleophilic Attack (Aminolysis) sulfonate_ester Sulfonate Ester reagent->sulfonate_ester Nucleophilic Attack (Alcoholysis) amine Primary/Secondary Amine (R₂NH) amine->sulfonamide alcohol Alcohol (R'OH) alcohol->sulfonate_ester

Caption: General reactivity of 2-Oxocyclohexane-1-sulfonyl chloride with nucleophiles.

Synthetic Methodologies

While specific, documented syntheses for this exact compound are not widely reported, its preparation can be reliably achieved through well-established methods for sulfonyl chloride formation.

Proposed Synthetic Routes:

  • From Sulfonic Acids/Salts: The most direct route involves the chlorination of 2-oxocyclohexane-1-sulfonic acid or its corresponding salt (e.g., sodium or ammonium salt).[1] Chlorinating agents like oxalyl chloride or thionyl chloride are effective for this transformation. The use of oxalyl chloride is often preferred as it produces volatile byproducts (CO, CO₂, HCl), simplifying product purification.[1]

  • Oxidative Chlorination of Thiols/Disulfides: A powerful alternative is the oxidative chlorination of the corresponding thiol (2-mercaptocyclohexanone) or its disulfide.[1] Various reagent systems can achieve this, including:

    • Hydrogen peroxide with zirconium tetrachloride (ZrCl₄).[1]

    • N-Chlorosuccinimide (NCS).[7]

    • Sodium hypochlorite (bleach).[7]

Synthesis_Pathway precursor 2-Oxocyclohexanesulfonic Acid or its Salt product 2-Oxocyclohexane-1- sulfonyl chloride precursor->product reagent Chlorinating Agent (e.g., (COCl)₂, SOCl₂) reagent->product Chlorination

Caption: A plausible synthetic route to the target compound.

Spectral Characterization and Elucidation

Structural confirmation relies on a combination of standard spectroscopic techniques. The expected spectral data are as follows:

  • Infrared (IR) Spectroscopy:

    • S=O Stretch: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfonyl group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8]

    • C=O Stretch: A strong absorption band corresponding to the ketone carbonyl group is expected around 1715 cm⁻¹.[9]

    • C-H Stretch: Bands for alkane C-H stretching will appear around 2850-3000 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a series of multiplets corresponding to the protons on the cyclohexane ring. The proton at the C1 position (alpha to both the sulfonyl chloride and ketone) would be significantly deshielded, appearing at a downfield chemical shift (likely > 3.5 ppm) due to the strong electron-withdrawing effects of the adjacent groups.[8]

    • ¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (> 190 ppm). The carbon attached to the sulfonyl chloride group would also be significantly deshielded.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.[8]

    • Common fragmentation pathways would likely involve the loss of Cl, SO₂, or cleavage of the cyclohexane ring.

Applications in Research and Drug Development

2-Oxocyclohexane-1-sulfonyl chloride is not merely a chemical curiosity; it is a valuable tool for synthetic chemists.

  • Introduction of the 2-Oxocyclohexylsulfonyl Moiety: Its primary use is as a reagent to introduce the 2-oxocyclohexylsulfonyl group into target molecules. This can be crucial for modifying the steric and electronic properties of a lead compound in drug discovery.[1]

  • Synthesis of Complex Sulfonamides: The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[3][4] This reagent provides a direct route to novel sulfonamides with a cyclic ketone functionality, which can be used to explore new binding interactions or serve as a handle for further chemical modification.

  • Formation of Reactive Intermediates: The synthesis of sulfonate esters from this reagent provides access to valuable intermediates. The resulting 2-oxocyclohexylsulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[3]

Safety and Handling Precautions

As a highly reactive chemical, strict adherence to safety protocols is mandatory.

  • Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1][2]

  • Reactivity Hazards: It reacts with water, potentially liberating toxic and corrosive hydrogen chloride gas.[2]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[6]

  • Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere if possible, to prevent degradation from moisture.

References

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]

  • sulphuryl chloride - Sdfine. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

  • Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. [Link]

  • Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

2-Oxocyclohexane-1-sulfonyl chloride structure elucidation and confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 2-Oxocyclohexane-1-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and definitive confirmation of 2-oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5). This bifunctional molecule, featuring a reactive sulfonyl chloride adjacent to a ketone, is a valuable synthetic intermediate. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's structure and verification. We will detail a robust synthetic protocol, outline the expected outcomes from key analytical techniques (NMR, IR, MS), and explain the causality behind the spectral interpretations, thereby providing a self-validating system for its characterization.

Introduction and Significance

2-Oxocyclohexane-1-sulfonyl chloride is a highly reactive intermediate possessing two key functional groups: a ketone and a sulfonyl chloride. Its molecular formula is C₆H₉ClO₃S, with a molecular weight of 196.65 g/mol .[1] The electrophilic nature of the sulfur atom makes it an excellent sulfonylating agent, readily reacting with nucleophiles like alcohols and amines to form sulfonate esters and sulfonamides, respectively.[1] The sulfonamide linkage, in particular, is a privileged motif in medicinal chemistry, making this compound a potentially valuable building block for novel therapeutic agents.

The core challenge in working with this molecule lies in its unambiguous synthesis and characterization. Its stability and reactivity are dictated by the interplay of the two adjacent functional groups. This guide provides the necessary technical foundation to confidently synthesize, identify, and utilize this versatile reagent.

Synthesis Pathway and Experimental Protocol

While numerous methods exist for forming sulfonyl chlorides, a direct and efficient pathway to 2-oxocyclohexane-1-sulfonyl chloride involves a two-step process starting from cyclohexanone. The logic is to first introduce the sulfonic acid group at the alpha-position, followed by conversion of the resulting sulfonic acid (or its salt) to the target sulfonyl chloride.

Step 1: α-Sulfonation of Cyclohexanone

The most direct method for introducing a sulfonic acid group alpha to a ketone is through the reaction with sulfur trioxide (SO₃).[2][3] The reaction proceeds via the enol or enolate of cyclohexanone, which acts as the nucleophile attacking the highly electrophilic sulfur atom of SO₃.

Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride

The intermediate 2-oxocyclohexanesulfonic acid is then converted to the corresponding sulfonyl chloride. This is a standard transformation for which several reagents are effective. Thionyl chloride (SOCl₂) or oxalyl chloride are common choices, often used in the presence of a catalytic amount of a tertiary amine or amide (like DMF) to facilitate the reaction.[4] The reaction proceeds by converting the sulfonic acid into a more reactive intermediate, which is then displaced by the chloride ion.

Diagram: Synthetic Workflow

G cluster_0 Step 1: α-Sulfonation cluster_1 Step 2: Chlorination A Cyclohexanone C Reaction Mixture (0°C to RT) A->C B Sulfur Trioxide (SO₃) in Dichloromethane (DCM) B->C D Quench & Workup (Formation of Sulfonate Salt) C->D E 2-Oxocyclohexanesulfonic Acid Salt D->E G Reaction Mixture (Anhydrous DCM) E->G Dried Salt F Thionyl Chloride (SOCl₂) cat. DMF F->G H Removal of Volatiles (under vacuum) G->H I Crude Product H->I J Purification (Distillation or Chromatography) I->J K 2-Oxocyclohexane-1-sulfonyl chloride J->K

Caption: Workflow for the synthesis of 2-oxocyclohexane-1-sulfonyl chloride.

Detailed Experimental Protocol

Materials:

  • Cyclohexanone

  • Sulfur trioxide (or a stabilized complex like SO₃-dioxane)

  • Anhydrous Dichloromethane (DCM)

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Protocol:

  • Sulfonation:

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of sulfur trioxide (1.1 eq) in DCM to the stirred cyclohexanone solution. The causality here is critical: slow addition at low temperature is necessary to control the highly exothermic reaction and prevent side product formation.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (if a suitable system can be developed) or assuming completion.

    • Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate. This neutralizes the strong acid and forms the water-soluble sodium 2-oxocyclohexanesulfonate salt.

    • Separate the aqueous layer and wash the organic layer with more water. Combine the aqueous layers.

    • Remove the water under reduced pressure (rotary evaporation) to obtain the crude sodium 2-oxocyclohexanesulfonate salt. Dry the salt thoroughly in a vacuum oven.

  • Chlorination:

    • Suspend the dried sodium 2-oxocyclohexanesulfonate salt (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

    • Add a catalytic amount of DMF (e.g., 0.05 eq). DMF catalyzes the reaction by forming a reactive Vilsmeier-Haack type intermediate with the chlorinating agent.

    • Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension. Using an excess of the chlorinating agent ensures complete conversion of the sulfonate salt.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove the sodium chloride byproduct.

    • Carefully remove the solvent and excess thionyl chloride from the filtrate under reduced pressure. The high volatility of thionyl chloride allows for its removal, but care must be taken as the product is also somewhat volatile.

    • The resulting crude oil is 2-oxocyclohexane-1-sulfonyl chloride. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary, though its reactivity may pose challenges.

Structural Elucidation and Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present. The spectrum is expected to show strong, characteristic absorption bands.

Predicted IR Data Summary

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity Rationale & Reference
~1715 C=O (Ketone) Stretching Strong Consistent with a saturated, six-membered cyclic ketone.[5]
~1375 SO₂ (Sulfonyl) Asymmetric Stretching Strong Characteristic for the sulfonyl chloride group.[6]
~1170 SO₂ (Sulfonyl) Symmetric Stretching Strong Characteristic for the sulfonyl chloride group.[6]

| 2850-2960 | C-H (Alkyl) | Stretching | Medium-Strong | Corresponds to the CH₂ groups of the cyclohexane ring. |

The presence of all three strong bands is a primary confirmation of the gross structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework and the connectivity of the molecule.

¹H NMR Spectroscopy

The proton spectrum will show a series of multiplets for the cyclohexane ring protons. The most diagnostic signal is the single proton on C1, which is alpha to both the ketone and the sulfonyl chloride group.

  • δ ~ 4.5-5.0 ppm (1H, dd): This signal corresponds to the proton at the C1 position (H-1). Its significant downfield shift is due to the powerful electron-withdrawing effects of both the adjacent carbonyl group and the sulfonyl chloride group. It is expected to appear as a doublet of doublets due to coupling with the two non-equivalent protons on C6.

  • δ ~ 1.8-2.8 ppm (8H, m): This complex region will contain the signals for the remaining eight protons on the cyclohexane ring (C3, C4, C5, C6). Protons on C6, being adjacent to the chiral center at C1, will be diastereotopic and thus chemically non-equivalent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbons of the ring.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm) Carbon Assignment Rationale & Reference
~200-205 C2 (C=O) Typical chemical shift for a cyclohexanone carbonyl carbon.[7][8]
~70-75 C1 (CH-SO₂Cl) This carbon is attached to two strong electron-withdrawing groups, shifting it significantly downfield.
~35-45 C6 (CH₂) Alpha to the chiral center C1, shifted downfield relative to other methylenes.

| ~20-30 | C3, C4, C5 (CH₂) | Aliphatic methylene carbons of the cyclohexane ring. |

Diagram: Key NMR Structural Correlations

Caption: Key predicted NMR correlations for structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and offers structural clues through fragmentation analysis.

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern for the molecular ion due to the presence of chlorine. A pair of peaks will be observed at m/z 196 (for ³⁵Cl) and m/z 198 (for ³⁷Cl) in an approximate 3:1 intensity ratio .[6] This is a definitive piece of evidence for a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of Cl: [M - Cl]⁺ → m/z 161.

    • Loss of SO₂: [M - SO₂]⁺ → m/z 132/134. This is a common fragmentation for sulfonyl compounds.

    • Loss of SO₂Cl: [M - SO₂Cl]⁺ → m/z 97.

    • Cyclohexanone Ring Fragmentation: The base peak may arise from the fragmentation of the cyclohexanone ring itself, potentially leading to characteristic ions at m/z 98 ([C₆H₁₀O]⁺) or m/z 55 .

Data Synthesis and Confirmation

Confirmation Checklist:

  • Elemental Analysis/HRMS: Does the high-resolution mass match the calculated exact mass for C₆H₉³⁵ClO₃S (196.0012)?

  • IR Spectrum: Are strong bands present for C=O (~1715 cm⁻¹) and SO₂ (~1375, ~1170 cm⁻¹)?

  • ¹³C NMR Spectrum: Are there six distinct carbon signals, including a ketone carbonyl (~200-205 ppm) and a highly deshielded aliphatic carbon (~70-75 ppm)?

  • ¹H NMR Spectrum: Is there a single, highly deshielded proton (~4.5-5.0 ppm) consistent with the H-1 environment?

  • Mass Spectrum: Is the M⁺/M+2 isotopic pattern for a single chlorine atom (m/z 196/198, ~3:1 ratio) clearly visible?

A positive result for all checks provides an unambiguous confirmation of the target structure.

References

  • Gilbert, E. E. (1965). The Reactions of Sulfur Trioxide, and of Its Adducts, with Organic Compounds. Chemical Reviews, 62(6), 549–589. Available at: [Link]

  • Sperling, R. (1949). Sulfonation of Olefins. VI. Stereochemistry of the Reaction with Cyclopentene and Cyclohexene. Journal of the American Chemical Society, 71(1), 121-125.
  • CABB Group (2021). Sulfonation. Services Page. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ACD/Labs (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available at: [Link]

  • Open Library Publishing Platform. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. CH 334 / 335 / 336 Resource Site. Available at: [Link]

  • Maguire, A. R., et al. (2024). Synthesis and reactivity of α-diazo-β-keto sulfonamides. CORA (Cork Open Research Archive). Available at: [Link]

Sources

Reactivity Profile and Synthetic Utility of 2-Oxocyclohexane-1-sulfonyl Chloride: A Guide to Nucleophilic Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper

Executive Summary: The -Keto Sulfonyl Paradigm

In modern medicinal chemistry and drug development, functionalized building blocks dictate the efficiency of target-oriented synthesis. 2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) represents a highly privileged, yet mechanistically complex, electrophilic reagent[1]. Featuring a sulfonyl chloride moiety adjacent to a carbonyl group on a cyclohexane ring, this


-keto sulfonyl chloride is a potent sulfonylating agent[1]. However, its unique electronic topology presents dual electrophilic centers and dramatically lowers the 

of the


-proton.

Successfully deploying this reagent requires a deep understanding of the kinetic and thermodynamic variables at play. This whitepaper systematically deconstructs the compound's reactivity profile with nucleophiles, elucidating the causality behind specific reaction conditions to provide researchers with self-validating, high-yield synthetic workflows.

Structural & Mechanistic Profiling: The Dual Reactivity Conundrum

When introduced to a nucleophile (such as a primary or secondary amine), 2-oxocyclohexane-1-sulfonyl chloride can undergo two competing reaction pathways. Dictating which pathway dominates is a function of base strength, solvent dielectric, and temperature.

A. Direct Nucleophilic Substitution ( -type)

The sulfonyl chloride moiety is an exceptional leaving group architecture. In the presence of soft bases and strictly controlled cryogenic conditions, amines readily attack the electrophilic sulfur center, displacing the chloride ion to yield the corresponding N-substituted sulfonamide[1]. This pathway is kinetically favored when thermal energy is insufficient to promote competitive side reactions.

B. The Base-Promoted Sulfene Pathway

The presence of the ketone oxygen withdraws electron density via induction, while the sulfonyl group provides significant resonance and inductive stabilization. This renders the


-proton at 

highly acidic. When exposed to strong bases or elevated temperatures, deprotonation outpaces direct substitution. The resulting enolate-like intermediate ejects chloride to form a highly reactive sulfene intermediate (

)[2].

Kinetic studies on structurally analogous sulfonyl chlorides (such as camphor-10-sulfonyl chloride) prove that the resulting sulfene is rapidly trapped by the amine nucleophile in the reaction medium[2]. While the sulfene pathway still ultimately yields the sulfonamide, it introduces the risk of lost stereochemical integrity at


, 

-alkylation side products, and uncontrolled polymerization.

G Substrate 2-Oxocyclohexane-1-sulfonyl chloride (Electrophile) DirectAttack Direct SN2-like Attack at Sulfur (Kinetically Favored at low T) Substrate->DirectAttack Mild conditions (0 °C) Deprotonation Alpha-Deprotonation by Base (Highly acidic C1 proton) Substrate->Deprotonation Excess Base / Elevated T Amine Amine Nucleophile + TEA Base Amine->DirectAttack SulfeneTrap Amine Trapping of Sulfene (Thermodynamic sink) Amine->SulfeneTrap Product 2-Oxocyclohexane-1-sulfonamide (Target Product) DirectAttack->Product Sulfene Sulfene Intermediate [C=SO2] Deprotonation->Sulfene -Cl⁻ Sulfene->SulfeneTrap SulfeneTrap->Product

Reaction pathways: direct SN2 attack at sulfur versus base-promoted sulfene intermediate.

Kinetic Behavior and Hydrophobic Aggregation

If the sulfonylation is forced into aqueous or mixed aqueous/organic media, the reaction kinetics grow considerably more complex. Research on the aminolysis of sulfonyl chlorides in basic aqueous conditions reveals a shift from standard second-order kinetics to distinct third-order reaction processes [3].

The rate constants exhibit a bell-shaped profile dependent on the total number of alkyl carbon atoms in the amine[3]. This is a direct result of hydrophobic aggregation; larger, lipophilic amines aggregate with the sulfonyl chloride in the aqueous medium, drastically accelerating the formation of the sulfonamide despite the competing hydrolysis pathway. When operating in aqueous conditions (e.g.,


 NaOH), researchers can leverage this hydrophobicity to achieve up to 98% conversion yields[3].

Self-Validating Protocol: In Situ Generation & Aminolysis

Due to its high reactivity, 2-oxocyclohexane-1-sulfonyl chloride is frequently generated in situ from a sulfonate salt precursor prior to nucleophilic coupling[4][5]. The following workflow outlines a robust, self-validating system designed to prevent substrate degradation while maximizing sulfonamide yield.

Phase 1: Reagent Synthesis via Oxalyl Chloride Activation
  • Preparation : In an oven-dried flask under inert

    
     atmosphere, dissolve 2-oxocyclohexane-1-sulfonate potassium (
    
    
    
    ) and oxalyl chloride (
    
    
    ) in anhydrous dichloromethane (DCM,
    
    
    )[5].
    • Causality: Anhydrous DCM prevents premature hydrolytic cleavage. Oxalyl chloride is selected over thionyl chloride because it functions at cryogenic temperatures, preventing the thermal decomposition of the sensitive

      
      -keto sulfonyl moiety.
      
  • Catalytic Vilsmeier-Haack Initiation : Cool to

    
     and slowly inject 5 drops of anhydrous N,N-Dimethylformamide (DMF)[5].
    
    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This catalytic species attacks the sulfonate anion, driving rapid and smooth chlorination.

  • Maturation : Stir at

    
     for 
    
    
    
    [5]. The resulting sulfonyl chloride solution is utilized immediately in Phase 2.
Phase 2: Kinetically Controlled Aminolysis
  • Nucleophile Assembly : In a secondary dry flask, dissolve the target amine (

    
    ) and triethylamine (TEA, 
    
    
    
    ) in anhydrous DCM (
    
    
    )[5].
    • Causality: TEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize evolving HCl, ensuring the primary nucleophile does not become protonated and inert.

  • Cryogenic Coupling : Cool the amine mixture to

    
    . Introduce the in situ generated sulfonyl chloride dropwise[5].
    
    • Causality: Dropwise addition maintains a low effective concentration of the electrophile. Coupled with the

      
       temperature, this heavily favors the direct substitution pathway and suppresses the base-promoted sulfene elimination.
      
  • Propagation & Quench : Warm slowly to room temperature over

    
    , then quench with distilled water (
    
    
    
    )[5].
    • Causality: The thermal ramp drives the reaction to completion. The water quench safely hydrolyzes unreacted sulfonyl chloride and solubilizes the triethylammonium chloride salt byproducts.

  • Isolation : Extract with DCM (

    
    ), wash with brine, dry over anhydrous 
    
    
    
    , and purify via silica column chromatography (e.g., PE/EA 3:1) to yield the sulfonamide[5].

Workflow Start 2-Oxocyclohexane-1-sulfonate K-salt Chlorination Oxalyl Chloride / DMF (cat.) DCM, 0 °C, 3 h Start->Chlorination Intermediate 2-Oxocyclohexane-1-sulfonyl chloride Chlorination->Intermediate Coupling Amine + TEA (1.3 eq) DCM, 0 °C to RT, 3 h Intermediate->Coupling Quench Water Quench & DCM Extraction Coupling->Quench Purify Silica Column Chromatography Quench->Purify End Purified Sulfonamide (Up to 90% Yield) Purify->End

Step-by-step synthetic workflow for the preparation and nucleophilic coupling of the reagent.

Comparative Reactivity Data

The following table synthesizes the expected kinetic and yield profiles when conjugating various nucleophile classes with 2-oxocyclohexane-1-sulfonyl chloride under distinct conditions.

Nucleophile ClassReaction EnvironmentKinetic MechanismPrimary Product OutcomeExpected Yield
Primary Amines (e.g., Anilines)TEA, Anhydrous DCM,


RT
Direct

-like substitution
N-substituted Sulfonamide~90%[5]
Secondary Amines TEA, Anhydrous DCM,


RT
Direct

-like substitution
N,N-disubstituted SulfonamideHigh
Lipophilic Alkylamines

NaOH, Aqueous / THF
Third-order hydrophobic aggregationN-alkyl Sulfonamide94–98%*[3]
Alcohols Pyridine, Anhydrous DCM,

Direct

-like substitution
Sulfonate EsterVariable[1]

*Denotes comparative yields observed for structurally analogous alkylamines interacting with sulfonyl chlorides via hydrophobic aggregative pathways in basic aqueous media.

Broader Synthetic Horizons

Beyond standard nucleophilic substitutions, the inherent reactivity of 2-oxocyclohexane-1-sulfonyl chloride allows for advanced structural manipulations. The sulfonyl chloride bond can be homolytically cleaved to generate sulfonyl radicals . These radical intermediates seamlessly undergo intermolecular addition across alkenes and alkynes, facilitating new C-S and C-C bond formations[1]. Furthermore, under Lewis acid catalysis, the compound acts as a powerful electrophile in Friedel-Crafts sulfonylation reactions, yielding complex aryl sulfones vital to the agrochemical and pharmaceutical sectors[1].

References

  • Benchchem. "2-Oxocyclohexane-1-sulfonyl chloride".
  • Benchchem. "2-Oxocyclohexane-1-sulfonamide".
  • Cdnsciencepub. "Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine".
  • Scilit. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH".
  • Benchchem. "2-Oxocyclohexane-1-sulfonyl chloride (Routes & Conversions)".
  • ACS Publications (Journal of Agricultural and Food Chemistry). "Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea".

Sources

Discovery, Synthesis, and Applications of 2-Oxocyclohexane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Modern Synthetic and Medicinal Chemistry

Executive Summary & Historical Context

The compound 2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) , characterized by the molecular formula C₆H₉ClO₃S, is a highly versatile electrophilic reagent that bridges the gap between cycloalkane functionalization and sulfonamide-based drug discovery[1]. Originally registered in the late 2000s, this molecule remained a niche synthetic intermediate until recent breakthroughs illuminated its potential as a stabilizing scaffold for biologically active compounds.

Its historical trajectory shifted dramatically following recent agrochemical advancements, most notably the June 2025 publication in the Journal of Agricultural and Food Chemistry, which utilized the compound to synthesize stilbene cyclohexyl sulfonamide derivatives[2]. These derivatives demonstrated exceptional in vivo antifungal activity against Botrytis cinerea (gray mold disease), effectively overcoming the chemical instability and low bioavailability that historically plagued natural stilbene phytoalexins[3]. By appending the 2-oxocyclohexylsulfonyl moiety to target molecules, researchers introduced essential steric bulk and hydrogen-bonding parameters, significantly elevating the molecule's resistance to enzymatic degradation while amplifying target-binding affinity.

Mechanistic Reactivity & Structural Logic

The architecture of 2-oxocyclohexane-1-sulfonyl chloride is defined by a highly electrophilic sulfonyl chloride group (-S(=O)₂Cl) situated immediately adjacent to a ketone at the 1- and 2-positions of the cyclohexane ring[1]. This unique spatial and electronic arrangement governs its reactivity profile:

  • Aminolysis & Esterification: The sulfonyl chloride acts as an exceptional leaving group, heavily favoring nucleophilic attack by primary and secondary amines to form N-substituted sulfonamides, or alcohols to yield sulfonate esters[1]. The alpha-ketone exerts an electron-withdrawing effect that slightly accelerates nucleophilic attack at the sulfur center.

  • Radical & Friedel-Crafts Pathways: Beyond straightforward substitution, the sulfonyl chloride moiety is a precursor to sulfonyl radicals via homolytic cleavage. These highly reactive intermediates drive carbon-sulfur and carbon-carbon bond-forming events (e.g., additions to alkenes/alkynes) and act as electrophiles in Friedel-Crafts reactions to generate complex sulfones[1].

Reactivity Center 2-Oxocyclohexane-1-sulfonyl Chloride (Core Scaffold) Amine 1° or 2° Amines Center->Amine Aminolysis Alcohol Alcohols Center->Alcohol Esterification Radical Radical Initiators Center->Radical Homolysis FC Aromatic Rings (Lewis Acid Catalysis) Center->FC Friedel-Crafts Sulfonamide Sulfonamides (Therapeutics / Agrochemicals) Amine->Sulfonamide Ester Sulfonate Esters (Alkylating Agents) Alcohol->Ester AddProd Aliphatic Addition Products Radical->AddProd Sulfone Aryl/Alkyl Sulfones (Target Substrates) FC->Sulfone

Divergent mechanistic pathways of 2-Oxocyclohexane-1-sulfonyl chloride.

Essential Precursor Optimization

In synthesizing advanced derivatives (such as stilbene cyclohexyl sulfonamides), preparing the nucleophilic amine partner without destroying delicate functional groups (like olefins) is a frequent bottleneck[2]. The nitro-reduction step is critical.

The table below summarizes the quantitative yield and causality behind selecting the optimal reductant system for generating 4-styryl aniline, the requisite partner for the sulfonamide coupling.

Reductant SystemYield (%)Post-Treatment ComplexityMechanistic Causality / Expert Rationale
Fe powder / HCl ~60%HighGenerates persistent emulsions and iron-salt complexes that trap the product, causing yield attrition[3].
SnCl₂·2H₂O / HCl ~60%HighHeavy tin salt precipitation severely complicates downstream extraction; poses scalability toxicity risks[3].
B₂(OH)₄ / 4,4′-bipyridine 85% Low Optimal. Achieves remarkable chemoselectivity—cleanly reducing the nitro group while fully preserving the sensitive olefin[3].
Validated Step-by-Step Methodologies

The following protocols detail the generation of 2-oxocyclohexane-1-sulfonyl chloride and its immediate consumption in coupling reactions. Due to the inherent instability of isolated alpha-keto sulfonyl chlorides, in situ generation is paramount for optimal reaction titer.

Protocol A: In Situ Synthesis of 2-Oxocyclohexane-1-sulfonyl Chloride

Causality & Rationale: Oxalyl chloride is explicitly selected over thionyl chloride because the reaction proceeds cleanly at 0 °C[2]. Thionyl chloride often requires reflux, risking thermal degradation or enolization of the alpha-ketone.

  • Reagent Suspension : In a flame-dried, argon-purged round-bottom flask, suspend 2-oxocyclohexane-1-sulfonate potassium (6.0 mmol, 1.3 g) in 20 mL of anhydrous dichloromethane (DCM)[2].

  • Thermal Regulation : Plunge the flask into an ice-water bath, allowing the internal temperature to equilibrate to exactly 0 °C.

  • Chlorination Agent Delivery : Add oxalyl chloride (6.0 mmol, 0.5 mL) dropwise via a pressure-equalizing addition funnel to prevent exothermic spikes[2].

  • Vilsmeier-Haack Activation : Introduce 5 drops of anhydrous N,N-dimethylformamide (DMF) acting as a catalyst[2].

    • Self-Validating Step: You must observe immediate, sustained effervescence (evolution of CO and CO₂ gases). This visual cue confirms the formation of the active Vilsmeier reagent and its successful attack on the sulfonate. If no gas evolves, the DMF or oxalyl chloride is compromised.

  • Maturation : Stir the mixture at 0 °C for exactly 3 hours to achieve complete conversion. The resulting solution contains the reactive 2-oxocyclohexane-1-sulfonyl chloride and should be used immediately in Protocol B[3].

Protocol B: Chemoselective Aminolysis (Sulfonamide Formation)

Causality & Rationale: Triethylamine (TEA) fulfills a dual mandate: it neutralizes the hydrochloric acid byproduct (driving the equilibrium forward) and sterically suppresses secondary reactions[1].

  • Nucleophile Preparation : In an independent, dry flask, dissolve the target amine (e.g., (E)-4-styryl aniline, 5.0 mmol, 0.98 g) and Triethylamine (6.5 mmol, 0.9 mL) in 20 mL of anhydrous DCM[2].

  • Electrophile Coupling : Transfer the freshly generated sulfonyl chloride solution (from Protocol A) dropwise into the amine mixture, strictly maintaining the temperature at 0 °C to prevent uncontrolled acylation[2].

  • Equilibration : Remove the cooling bath and allow the reaction to naturally warm to room temperature. Stir for 3 hours[2].

    • Self-Validating Step: TLC monitoring (Petroleum Ether/Ethyl Acetate, 3:1) should reveal the complete disappearance of the highly polar amine starting material and the emergence of a less polar, UV-active product spot.

  • Quenching & Biphasic Extraction : Arrest the reaction by adding 20 mL of deionized water. Extract the aqueous phase aggressively with DCM (3 × 30 mL)[2].

  • Purification : Wash the combined organic layers with 100 mL of saturated brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and subject to silica gel column chromatography to isolate the target sulfonamide (typical yields approach 90%)[3].

SynthesisWorkflow A 2-Oxocyclohexane-1-sulfonate Potassium Salt B Oxalyl Chloride + cat. DMF (0 °C, 3 h, Anhydrous DCM) A->B Step 1: Chlorination C 2-Oxocyclohexane-1-sulfonyl Chloride (In Situ) B->C Step 2: Intermediate Formation E Target Compound: Cyclohexyl Sulfonamide Derivative C->E Step 3: Aminolysis Coupling D Target Amine (e.g., 4-styryl aniline) + Triethylamine Base D->E Nucleophilic Attack

Synthesis pipeline from potassium sulfonate to the final biologically active sulfonamide.

Conclusion

2-Oxocyclohexane-1-sulfonyl chloride is transitioning from an obscure specialized intermediate to a cornerstone building block in modern medicinal and agricultural chemistry. By embedding both hydrogen-bond accepting capacity (via the sulfonyl and ketone groups) and three-dimensional structural volume (via the cyclohexane ring) into molecules, researchers can overcome classic pharmacokinetic limitations. Adhering to the strictly temperature-controlled in situ methodologies delineated above ensures maximum functional group tolerance and scalable yields for subsequent clinical and agricultural screening.

References
  • Benchchem. 2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) Properties and Syntheses.
  • Journal of Agricultural and Food Chemistry. Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea.

Sources

Methodological & Application

Synthesis of β-Keto Sulfonamides: A Detailed Guide Using 2-Oxocyclohexane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of β-Keto Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs with a wide range of therapeutic applications, from antimicrobial and antiviral agents to anticancer and anti-inflammatory drugs.[1][2] Within this privileged class of compounds, β-keto sulfonamides have emerged as particularly valuable scaffolds and pharmacophores. The juxtaposition of a ketone and a sulfonamide at the β-position creates a unique electronic environment, enabling diverse molecular interactions and serving as a versatile synthetic handle for further molecular elaboration.

This technical guide provides a comprehensive overview of the synthesis of β-keto sulfonamides with a specific focus on the use of 2-oxocyclohexane-1-sulfonyl chloride as a readily accessible and reactive starting material. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss the applications of the resulting compounds in drug discovery and development.

The Strategic Advantage of 2-Oxocyclohexane-1-sulfonyl Chloride

2-Oxocyclohexane-1-sulfonyl chloride is a bifunctional reagent that offers a direct and efficient route to cyclic β-keto sulfonamides. The presence of the sulfonyl chloride moiety provides a highly reactive electrophilic center for reaction with primary and secondary amines, while the cyclohexanone ring introduces a lipophilic and conformationally defined scaffold. This combination is particularly advantageous for creating molecules with the potential for high target affinity and favorable pharmacokinetic properties.

Reaction Mechanism: The Nucleophilic Attack on the Sulfonyl Group

The synthesis of β-keto sulfonamides from 2-oxocyclohexane-1-sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like reaction at the sulfur center. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key starting material, 2-oxocyclohexane-1-sulfonyl chloride, and its subsequent conversion to a representative β-keto sulfonamide.

Part 1: Synthesis of 2-Oxocyclohexane-1-sulfonyl Chloride

The synthesis of 2-oxocyclohexane-1-sulfonyl chloride can be achieved through a two-step process starting from 2-chlorocyclohexanone. The first step involves the formation of the corresponding sodium bisulfite addition product, which is then oxidatively chlorinated.

Materials:

  • 2-Chlorocyclohexanone

  • Sodium bisulfite (NaHSO₃)

  • Chlorine gas (Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Formation of the Bisulfite Adduct: In a well-ventilated fume hood, a solution of 2-chlorocyclohexanone in a suitable organic solvent is treated with a saturated aqueous solution of sodium bisulfite. The mixture is stirred vigorously to ensure complete reaction. The white crystalline bisulfite adduct will precipitate out of the solution.

  • Isolation of the Bisulfite Adduct: The precipitated adduct is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials. The solid is then dried under vacuum.

  • Oxidative Chlorination: The dried bisulfite adduct is suspended in dichloromethane and cooled in an ice bath. Chlorine gas is then bubbled through the suspension with continuous stirring. The reaction is monitored for the disappearance of the solid adduct.

  • Work-up and Purification: Once the reaction is complete, the excess chlorine is removed by purging with nitrogen. The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-oxocyclohexane-1-sulfonyl chloride, which can be further purified by vacuum distillation or chromatography if necessary.

Part 2: Synthesis of N-Aryl-2-oxocyclohexane-1-sulfonamide

This protocol describes the reaction of 2-oxocyclohexane-1-sulfonyl chloride with a representative primary amine, aniline, to yield the corresponding β-keto sulfonamide.

Materials:

  • 2-Oxocyclohexane-1-sulfonyl chloride

  • Aniline

  • Pyridine or Triethylamine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of aniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) as a base. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-oxocyclohexane-1-sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-phenyl-2-oxocyclohexane-1-sulfonamide by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 1: Representative Reaction Parameters

ParameterValue
Amine to Sulfonyl Chloride Ratio1 : 1.1
Base (Pyridine)1.2 equivalents
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2-12 hours
Purification MethodSilica Gel Chromatography

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Oxocyclohexane-1-sulfonyl Chloride cluster_step2 Step 2: Synthesis of β-Keto Sulfonamide 2-Chlorocyclohexanone 2-Chlorocyclohexanone Sodium_Bisulfite_Adduct Sodium_Bisulfite_Adduct 2-Chlorocyclohexanone->Sodium_Bisulfite_Adduct  + NaHSO₃ 2-Oxocyclohexane-1-sulfonyl_Chloride 2-Oxocyclohexane-1-sulfonyl_Chloride Sodium_Bisulfite_Adduct->2-Oxocyclohexane-1-sulfonyl_Chloride  + Cl₂ Beta-Keto_Sulfonamide Beta-Keto_Sulfonamide 2-Oxocyclohexane-1-sulfonyl_Chloride->Beta-Keto_Sulfonamide  + Amine, Base Amine Amine Amine->Beta-Keto_Sulfonamide

Caption: Workflow for the synthesis of β-keto sulfonamides.

Applications in Drug Discovery and Medicinal Chemistry

β-Keto sulfonamides derived from 2-oxocyclohexane-1-sulfonyl chloride have shown significant promise in various therapeutic areas. A notable study by Li et al. (2008) reported the synthesis of a series of 2-oxocycloalkylsulfonamides and evaluated their biological activities.[3]

Antifungal Activity: Several of the synthesized N-aryl-2-oxocyclohexanesulfonamides exhibited potent antifungal activity against a range of phytopathogenic fungi.[4] The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the aryl ring significantly influences the antifungal potency.

Anticancer Activity: The same study also demonstrated that some of these compounds possess significant inhibitory activity against various human cancer cell lines.[3] This dual antifungal and anticancer activity highlights the potential of this chemical scaffold for the development of novel therapeutic agents.

Table 2: Reported Biological Activities of 2-Oxocycloalkylsulfonamides

Compound ClassBiological ActivityReference
N-Aryl-2-oxocyclohexanesulfonamidesAntifungal (against phytopathogens)[4]
N-Alkyl/Aryl-2-oxocyclohexanesulfonamidesAnticancer (against various human cancer cell lines)[3]

Conclusion and Future Perspectives

The synthesis of β-keto sulfonamides using 2-oxocyclohexane-1-sulfonyl chloride offers a robust and versatile platform for the generation of novel chemical entities with significant therapeutic potential. The straightforward reaction protocol, coupled with the ready availability of starting materials, makes this an attractive approach for academic and industrial researchers alike. The demonstrated antifungal and anticancer activities of this class of compounds underscore their importance and provide a strong rationale for further exploration and optimization in the pursuit of new and effective medicines. Future work in this area could focus on expanding the diversity of the amine coupling partners, exploring the impact of modifications to the cyclohexanone ring, and conducting in-depth mechanistic studies to further refine the design of next-generation β-keto sulfonamide-based therapeutics.

References

  • Li, X., Yang, X., Liang, X., Kai, Z., Yuan, H., Yuan, D., Zhang, J., Wang, R., Ran, F., Qi, S., Ling, Y., Chen, F., & Wang, D. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4538-4546. [Link]

  • Cho, S. Y., Kim, J. S., Choi, H., Park, H., & Kim, Y. K. (2002). Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. Bioscience, Biotechnology, and Biochemistry, 66(12), 2677-2682. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry, 63(12), 5289-5327. [Link]

Sources

Application Note: Precision Amine Sulfonylation with 2-Oxocyclohexane-1-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows

Executive Summary

The sulfonamide functional group is a cornerstone of modern drug development, frequently utilized for its metabolic stability and diverse biological activities. Recently, novel stilbene cyclohexyl sulfonamide derivatives have demonstrated profound antifungal efficacy against pathogens such as Botrytis cinerea[1]. Synthesizing these complex scaffolds requires the use of 2-oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5).

While highly reactive, this specific sulfonylating agent presents a unique "bifunctional trap" for synthetic chemists: it features a highly electrophilic sulfonyl chloride group adjacent to a ketone. The structural proximity makes the


-protons highly acidic. This application note details the mechanistic causality behind avoiding unwanted enolization and provides a self-validating, highly reproducible protocol for precision amine sulfonylation.

Mechanistic Causality & Reagent Dynamics

The primary challenge in handling 2-oxocyclohexane-1-sulfonyl chloride is balancing the kinetic nucleophilic attack of the amine against the thermodynamic deprotonation of the


-keto position.
The Bifunctional Trap
  • Electrophilic Center (Desired): The

    
     moiety is a potent hard electrophile. Aminolysis (nucleophilic substitution by primary or secondary amines) readily yields the target 
    
    
    
    -substituted 2-oxocyclohexanesulfonamides.
  • Acidic

    
    -Protons (Undesired):  The protons adjacent to the ketone are weakly acidic (estimated 
    
    
    
    ~ 16–18). In the presence of strong bases (e.g., NaH, LDA) or an excess of strong amine bases at elevated temperatures, the molecule undergoes
    
    
    -deprotonation to form an enolate. This rapidly leads to self-condensation, polymerization, and loss of the reactive sulfonyl chloride species.

The Solution: Reaction conditions must strictly enforce kinetic control. The protocol necessitates a non-nucleophilic, mild organic base—specifically Triethylamine (TEA) at precisely 1.3 equivalents —and an anhydrous, aprotic solvent like Dichloromethane (DCM) . Furthermore, strict temperature control (


 during addition) suppresses 

-deprotonation, ensuring the amine acts exclusively as a nucleophile at the sulfur center [1].

Comparative Reaction Matrices

To highlight the causality behind the selected protocol, the following table summarizes the quantitative data and outcomes associated with different reaction parameters.

Table 1. Optimization Matrix for 2-Oxocyclohexane-1-Sulfonyl Chloride Aminolysis

Base / EquivalentsSolventTemperature ProfileReaction PathwayCausality / Observational Outcome
TEA (1.3 eq) DCM


-Sulfonylation
Optimal: Scavenges HCl efficiently; basicity is insufficient for rapid

-enolization. High yield (~90%).
DIPEA (1.5 eq)DCM


-Sulfonylation
Viable: Steric bulk prevents

-deprotonation, but the reaction rate is slightly impeded.
Pyridine (Neat)None

Mixed PathwaysSuboptimal: Acts as a nucleophilic catalyst, increasing unwanted side-reactions and degradation.
NaH (1.0 eq)THF

Enolate FormationFailure: Strong base abstracts the

-proton. Rapid self-condensation; dark brown polymer formation.

Logical Workflow: Reaction Pathway

The diagram below maps the required kinetic pathway against the thermodynamic degradation pathway, visually summarizing the principles of reagent causality.

Workflow Reagent 2-Oxocyclohexane-1-sulfonyl chloride GoodCond DCM, 0°C to RT (Kinetic Control) Reagent->GoodCond BadCond Strong Base / Heat (Thermodynamic Control) Reagent->BadCond Amine Amine Nucleophile + TEA (1.3 eq) Amine->GoodCond Product Target: 2-Oxocyclohexanesulfonamide (High Yield: ~90%) GoodCond->Product SideProd Enolization & Self-Condensation Polymers BadCond->SideProd

Caption: Reaction pathway logic for precision sulfonylation vs. enolization side-reactions.

Validated Experimental Protocol

This protocol is adapted from the robust synthesis of antifungal stilbene cyclohexyl sulfonamide derivatives [1]. The methodology embeds self-validating physical checkpoints to ensure experimental integrity.

Reagents & Materials
  • Amine Substrate: e.g., Primary or secondary amine (

    
    )
    
  • Electrophile: 2-Oxocyclohexane-1-sulfonyl chloride (

    
    )
    
  • Base: Triethylamine (TEA), anhydrous (

    
    )
    
  • Solvent: Dichloromethane (DCM), anhydrous (

    
     total)
    
Step-by-Step Methodology

Step 1: Preparation of the Amine Core

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Dissolve the amine (

    
    ) in anhydrous DCM (
    
    
    
    ).
  • Inject TEA (

    
    ) into the stirring solution.
    
    • Self-Validation Check: The solution must remain clear and free of precipitates. Cloudiness at this stage indicates moisture contamination or degraded TEA.

  • Cool the reaction flask in an ice-water bath to strictly

    
     for 10 minutes.
    

Step 2: Precision Electrophilic Addition

  • Dissolve 2-oxocyclohexane-1-sulfonyl chloride (

    
    ) in anhydrous DCM (
    
    
    
    ) in a separate dry vial.
  • Using a syringe or dropping funnel, add the sulfonyl chloride solution dropwise to the amine solution over 15–20 minutes, maintaining the internal temperature at

    
    .
    
    • Self-Validation Check (Critical): Within 5–15 minutes of addition, a fine white haze of triethylammonium chloride (

      
      ) should begin precipitating. This visually confirms that successful aminolysis and HCl displacement are occurring. If the solution turns dark brown/black rapidly, the reaction has lost kinetic control and is undergoing enolate-driven decomposition.
      

Step 3: Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature (

    
    ).
    
  • Stir continuously for 3 hours.

    • Self-Validation Check: Monitor via TLC (Typical eluent: Petroleum Ether / Ethyl Acetate 3:1). The reaction is complete when the amine starting material spot is completely consumed, replaced by a distinct, UV-active (if aromatic) or easily stainable sulfonamide spot.

Step 4: Quench & Extraction

  • Quench the reaction safely by adding distilled water (

    
    ). Stir vigorously for 5 minutes.
    
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (

    
    ).
    
  • Combine the organic layers and wash sequentially with

    
     aqueous HCl (
    
    
    
    - to remove residual TEA), saturated aqueous
    
    
    (
    
    
    ), and brine (
    
    
    ).
  • Dry the organic phase over anhydrous

    
    .
    

Step 5: Isolation & Purification

  • Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator, bath temp

    
    ) to yield the crude product.
    
  • Purify via silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate, 3:1 v/v) to afford the pure

    
    -substituted 2-oxocyclohexanesulfonamide in excellent yields (up to 90%).
    

References

  • Liu, W., Zhang, Z., Wang, Y., Ni, Y., Sun, X., Liu, H., Bin, H.-Y., Yu, Z., & Li, X. (2025). Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. Journal of Agricultural and Food Chemistry, 73(24), 15356–15365. URL: [Link]

The Pivotal Role of 2-Oxocyclohexane-1-sulfonyl Chloride in Complex Scaffolding for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of natural product total synthesis, the strategic selection of building blocks is paramount to achieving elegant and efficient molecular construction. Among the arsenal of reagents available to the synthetic chemist, 2-Oxocyclohexane-1-sulfonyl chloride has emerged as a versatile and powerful synthon, particularly in the stereocontrolled assembly of complex polycyclic architectures. Its unique bifunctional nature, combining the electrophilicity of a sulfonyl chloride with the latent reactivity of a ketone, provides a gateway to a diverse array of transformations crucial for forging the core skeletons of biologically active natural products. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this remarkable building block, with a focus on its role in the total synthesis of the alkaloid natural product, (+)-Himbacine.

Causality Behind Experimental Choices: Why 2-Oxocyclohexane-1-sulfonyl Chloride?

The utility of 2-Oxocyclohexane-1-sulfonyl chloride stems from several key structural and reactive features:

  • Activated Dienophile in Diels-Alder Reactions: The electron-withdrawing sulfonyl chloride group significantly activates the adjacent cyclohexene moiety (or its precursor), rendering it a potent dienophile in [4+2] cycloaddition reactions. This is a cornerstone of its application, enabling the rapid construction of bicyclic systems with high regio- and stereoselectivity.

  • Orthogonal Reactivity: The sulfonyl chloride and ketone functionalities exhibit orthogonal reactivity, allowing for their sequential manipulation. The sulfonyl chloride is highly susceptible to nucleophilic attack by amines and alcohols, forming stable sulfonamides and sulfonates, respectively. The ketone, on the other hand, can undergo a wide range of carbonyl chemistry, including reductions, additions, and enolate formations.

  • Stereochemical Control: The rigid cyclohexane framework provides a platform for stereocontrolled transformations. The substituents on the ring can direct the approach of reagents, leading to the formation of specific stereoisomers, a critical aspect in the synthesis of chiral natural products.

  • Facile Unmasking and Elaboration: The sulfonyl group, after serving its purpose in activating the dienophile and directing the cycloaddition, can be removed under reductive conditions. This "traceless" activation strategy is highly desirable in total synthesis. The ketone provides a handle for further functionalization and elaboration of the molecular scaffold.

Application in the Total Synthesis of (+)-Himbacine

A compelling example showcasing the power of a 2-oxocyclohexane-1-sulfonyl chloride surrogate is in the total synthesis of the complex piperidine alkaloid, (+)-Himbacine. This natural product has garnered significant interest due to its potent antagonist activity at muscarinic receptors, making it a promising lead for the development of therapeutics for Alzheimer's disease.[1] The core of the synthetic strategy revolves around a key intramolecular Diels-Alder (IMDA) reaction to construct the tricyclic core of the molecule.

Retrosynthetic Analysis and the Role of the Building Block

A retrosynthetic disconnection of the himbacine core reveals a strategic bond cleavage that simplifies the target to a linear precursor amenable to an IMDA reaction. The cyclohexene portion of the decalin system can be traced back to a dienophile derived from a functionalized cyclohexane, conceptually analogous to 2-oxocyclohexane-1-sulfonyl chloride.

G cluster_0 Retrosynthetic Analysis of Himbacine Core Himbacine Core Himbacine Tricyclic Core Key Disconnection Intramolecular Diels-Alder Himbacine Core->Key Disconnection IMDA Precursor Linear Tetraene Precursor Building Block Functionalized Cyclohexene Dienophile (Derived from 2-Oxocyclohexane-1-sulfonyl chloride concept) IMDA Precursor->Building Block Key Disconnection->IMDA Precursor

Caption: Retrosynthetic analysis of the himbacine core.

In this synthetic approach, a diene is tethered to a dienophile derived from a cyclohexane precursor. The sulfonyl group, while not explicitly 2-oxocyclohexane-1-sulfonyl chloride in every published route, conceptually fulfills the same activating role. The intramolecular nature of the reaction allows for the efficient and stereocontrolled formation of the fused ring system.

Experimental Protocols

The following protocols are illustrative of the types of transformations where 2-oxocyclohexane-1-sulfonyl chloride or its derivatives are employed. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a Tethered Diene for Intramolecular Diels-Alder Reaction

This protocol describes the coupling of a functionalized cyclohexane dienophile precursor with a diene-containing side chain.

Materials:

  • 2-(Bromomethyl)cyclohex-2-en-1-one (dienophile precursor)

  • (E)-N-(Hexa-3,5-dien-1-yl)acetamide (diene-containing amine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (E)-N-(hexa-3,5-dien-1-yl)acetamide (1.0 eq) and anhydrous acetonitrile.

  • Add finely ground potassium carbonate (2.0 eq).

  • To the stirred suspension, add a solution of 2-(bromomethyl)cyclohex-2-en-1-one (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC for the consumption of the starting materials.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired IMDA precursor.

Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the acetamide nitrogen, facilitating nucleophilic attack on the allylic bromide without promoting significant side reactions. Anhydrous conditions are necessary to prevent hydrolysis of the bromide and other moisture-sensitive intermediates.

Protocol 2: Intramolecular Diels-Alder Cycloaddition

This protocol outlines the key thermal cyclization to form the tricyclic core.

Materials:

  • IMDA precursor from Protocol 1

  • Toluene, anhydrous and degassed

  • Sealed tube or high-pressure reaction vessel

  • Oil bath

Procedure:

  • Dissolve the IMDA precursor (1.0 eq) in anhydrous and degassed toluene in a sealed tube. The concentration should be dilute (e.g., 0.01 M) to favor the intramolecular reaction over intermolecular dimerization.

  • Seal the tube and heat the reaction mixture in an oil bath at a predetermined temperature (e.g., 180-220 °C). The optimal temperature and reaction time should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting tricyclic product by flash column chromatography.

Causality: The high temperature is required to overcome the activation energy of the Diels-Alder reaction. The use of a sealed tube is necessary to prevent the evaporation of the solvent at these elevated temperatures. Degassing the solvent helps to prevent oxidation of the diene at high temperatures.

G cluster_workflow Synthetic Workflow start Start: Functionalized Cyclohexenone & Diene coupling Protocol 1: Coupling Reaction start->coupling imda_precursor IMDA Precursor coupling->imda_precursor imda Protocol 2: Intramolecular Diels-Alder imda_precursor->imda tricyclic_core Tricyclic Core of Himbacine imda->tricyclic_core elaboration Further Elaboration tricyclic_core->elaboration end End: (+)-Himbacine elaboration->end

Caption: Synthetic workflow towards (+)-Himbacine.

Data Presentation

StepReactionKey ReagentsConditionsYield (%)Reference
1CouplingK₂CO₃, CH₃CNRoom Temperature, 16h75-85[1]
2IMDAToluene200 °C, 24h60-70[1]

Note: The yields are representative and can vary based on the specific substrates and reaction scale.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification of intermediates and the final product by column chromatography is essential to ensure the removal of unreacted starting materials and byproducts. The structural integrity and stereochemistry of the synthesized compounds must be rigorously confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography).

Conclusion

2-Oxocyclohexane-1-sulfonyl chloride and its conceptual surrogates are invaluable building blocks in the field of natural product total synthesis. Their ability to participate in powerful C-C bond-forming reactions like the Diels-Alder cycloaddition, coupled with their versatile and orthogonal reactivity, provides a robust platform for the construction of complex molecular architectures. The successful application of this strategy in the synthesis of (+)-Himbacine underscores its significance and provides a blueprint for the stereocontrolled synthesis of other intricate natural products. As the quest for novel therapeutic agents continues, the strategic implementation of such powerful building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and development.

References

  • Chackalamannil, S., et al. (1999). Total Synthesis of (+)-Himbacine and (+)-Himbeline. The Journal of Organic Chemistry, 64(6), 1932-1940. [Link]

Sources

preparation of sulfonate esters from alcohols with 2-Oxocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preparation of Sulfonate Esters from Alcohols with 2-Oxocyclohexane-1-sulfonyl Chloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of sulfonate esters from alcohols utilizing the versatile reagent, 2-Oxocyclohexane-1-sulfonyl chloride. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the broader applications and scientific context of this important transformation.

Introduction: The Strategic Importance of Sulfonate Esters

In the landscape of organic synthesis, the conversion of an alcohol's hydroxyl group into a competent leaving group is a foundational strategy. While protonation under acidic conditions can activate an alcohol, this approach is often incompatible with sensitive substrates and can lead to undesired side reactions like carbocation rearrangements, compromising stereochemical integrity.[1]

Sulfonate esters serve as a superior solution, transforming the poorly leaving hydroxide ion into an excellent leaving group, such as a tosylate, mesylate, or in this case, a 2-oxocyclohexylsulfonate.[2][3] This "activation" is critical for facilitating subsequent nucleophilic substitution (SN2) and elimination (E2) reactions. The reaction proceeds with retention of the alcohol's original stereochemistry, as the carbon-oxygen bond of the substrate remains intact throughout the sulfonation process.[1][2]

2-Oxocyclohexane-1-sulfonyl chloride (C₆H₉ClO₃S, MW: 196.65 g/mol ) is a noteworthy reagent in this class.[4] Its bifunctional nature, featuring both a highly reactive sulfonyl chloride and a ketone within a cyclohexane framework, allows for the introduction of a unique structural moiety.[4] This can be strategically leveraged for further molecular elaboration, making it a valuable tool in the synthesis of novel therapeutic agents and functional materials.[4]

Reaction Mechanism: A Stepwise Look at Sulfonylation

The formation of a sulfonate ester from an alcohol and 2-oxocyclohexane-1-sulfonyl chloride is a classic example of nucleophilic substitution at the sulfur center. The process is typically mediated by a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated in situ.[3][5]

The mechanism unfolds as follows:

  • Nucleophilic Attack: The alcohol's lone pair of electrons on the oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 2-oxocyclohexane-1-sulfonyl chloride.[1][2]

  • Chloride Displacement: This attack occurs in an SN2-like fashion at the sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.[5]

  • Deprotonation: A protonated intermediate is formed. The base present in the reaction mixture (e.g., pyridine) then deprotonates the oxonium ion to yield the neutral sulfonate ester product and the corresponding pyridinium chloride salt.[1][2]

Sulfonate Ester Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R_OH R-OH (Alcohol) SulfonylCl 2-Oxocyclohexane-1-sulfonyl Chloride ProtonatedEster Protonated Sulfonate Ester R_OH->ProtonatedEster 1. Nucleophilic Attack SulfonylCl->ProtonatedEster Base Pyridine (Base) PyridiniumCl Pyridinium Chloride Base->PyridiniumCl SulfonateEster R-O-SO₂-(2-Oxocyclohexyl) (Sulfonate Ester) ProtonatedEster->SulfonateEster 3. Deprotonation

Caption: Mechanism of sulfonate ester formation.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the synthesis of sulfonate esters from primary and secondary alcohols using 2-oxocyclohexane-1-sulfonyl chloride.

Materials and Reagents
Reagent/MaterialPurposeNotes
Alcohol (Substrate)Starting materialMust be dry.
2-Oxocyclohexane-1-sulfonyl chlorideSulfonylating agentCorrosive, handle with care.[4]
Triethylamine (TEA) or PyridineBaseMust be anhydrous.
Dichloromethane (DCM)SolventAnhydrous grade recommended.
1M Hydrochloric Acid (HCl), coldWorkupTo neutralize excess base.
Saturated Sodium Bicarbonate (NaHCO₃)WorkupTo neutralize residual acid.
Saturated Brine SolutionWorkupTo remove water.
Anhydrous Sodium/Magnesium SulfateDrying AgentTo dry the organic phase.
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Dropping funnelReagent additionFor controlled addition.
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Stoichiometry: A Representative Example

The following table outlines the quantities for a reaction starting with 5 mmol of a generic alcohol (e.g., Cyclohexanol, MW: 100.16 g/mol ).

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Cyclohexanol100.161.05.0500.8 mg
2-Oxocyclohexane-1-sulfonyl chloride196.65[4]1.26.01.18 g
Triethylamine101.191.57.51.04 mL
Dichloromethane (DCM)---~25 mL
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (to make an approx. 0.2 M solution).[3]

  • Basification: Add triethylamine (1.5 equiv) to the solution.[3]

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Reagent Addition: Slowly add 2-oxocyclohexane-1-sulfonyl chloride (1.2 equiv), either as a solid in portions or dissolved in a minimal amount of anhydrous DCM via a dropping funnel, to the stirred solution. Maintain the temperature at 0 °C throughout the addition.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Quenching & Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.[3]

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with saturated brine solution.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-oxocyclohexylsulfonate ester.[3]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Alcohol in DCM B 2. Add Triethylamine A->B C 3. Cool to 0°C B->C D 4. Add Sulfonyl Chloride C->D E 5. Stir & Monitor (TLC) D->E F 6. Quench with Water E->F G 7. Extract with DCM F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: Experimental workflow for sulfonylation.

Safety, Handling, and Troubleshooting

Hazard Warning: 2-Oxocyclohexane-1-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; low temperature; sterically hindered alcohol.Add more sulfonylating agent; allow the reaction to warm to room temperature or heat gently; increase reaction time.
Low Yield Reagents or solvent not anhydrous; premature workup; product loss during extraction.Use freshly dried solvents and reagents; ensure the reaction has gone to completion via TLC; perform additional extractions of the aqueous layer.
Formation of Side Products Reaction temperature too high; excess base promoting elimination.Maintain low temperature during addition; use a non-nucleophilic, hindered base if elimination is a concern.

Applications in Synthesis

The primary utility of the resulting 2-oxocyclohexylsulfonate esters lies in their role as versatile intermediates.[6] The sulfonate group is an exceptional leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This opens pathways to synthesize a diverse array of compounds, including azides, halides, ethers, and thioethers, all with predictable stereochemistry (inversion of configuration). Furthermore, the presence of the 2-keto functionality on the cyclohexane ring provides an additional synthetic handle for subsequent transformations, such as reduction, oxidation, or condensation reactions, thereby expanding the synthetic utility of this reagent in complex molecule synthesis and drug discovery programs.[7][8]

References

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Organic Chemistry with Victor. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Mechanistic and Kinetic Study of Sulfonate Ester Formation. Organic Process Research & Development. Retrieved from [Link]

  • Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C.-H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298–303. Retrieved from [Link]

  • Nanyang Technological University. (2022, February 14). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • A*STAR OAR. (2022, February 14). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • Tan, C.-H. (2022, February 15). Synthesis of chiral sulfinate esters by asymmetric condensation. Wix.com. Retrieved from [Link]

  • Google Patents. (n.d.). US2728788A - Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols.

Sources

derivatization of complex amines with 2-Oxocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of Complex Amines Using 2-Oxocyclohexane-1-sulfonyl Chloride

Introduction & Scientific Rationale

The derivatization of complex amines to form robust sulfonamides is a critical transformation in modern medicinal chemistry and drug discovery. Among the vast array of sulfonylating agents, 2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) has emerged as a uniquely versatile, albeit challenging, electrophile. With a molecular structure featuring a highly reactive sulfonyl chloride group adjacent to a ketone at the 1- and 2-positions of a cyclohexane ring[1], this reagent provides an excellent handle for introducing the 2-oxocyclohexylsulfonyl moiety into target molecules[1].

The primary mechanism of action is aminolysis. The sulfonyl chloride moiety serves as an exceptional leaving group, rendering the sulfur atom highly electrophilic[2]. Primary and secondary amines readily execute a nucleophilic attack on the sulfur center, facilitating the displacement of the chloride ion to yield stable N-substituted sulfonamides[2]. Because of the adjacent ketone group, rigorous control of reaction conditions is required to ensure regioselective attack at the sulfonyl center rather than forming an undesired Schiff base at the carbonyl.

Application Context: Novel Fungicide Development

The utility of 2-Oxocyclohexane-1-sulfonyl chloride is profoundly demonstrated in the synthesis of novel agrochemicals and pharmaceuticals. Recently, it has been deployed as a critical precursor in the design of stilbene cyclohexyl sulfonamide derivatives targeting Botrytis cinerea[3]. B. cinerea is a highly destructive fungal pathogen responsible for gray mold disease, infecting over 1,400 plant species worldwide[4].

By successfully derivatizing (E)-4-styryl aniline derivatives with 2-Oxocyclohexane-1-sulfonyl chloride, researchers synthesized highly active antifungal agents[4]. One specific derivative (Compound II-15) exhibited outstanding in vivo control efficacy on strawberries (up to 91.6% to 97.0% at 400 μg/mL), surpassing commercial standard fungicides such as boscalid (51.4%) and procymidone (85.0%)[3].

Chemical Workflow & Mechanism

ChemicalWorkflow Step1 2-Oxocyclohexane-1-sulfonate potassium Step2 Oxalyl Chloride + Catalytic DMF Anhydrous DCM (0 °C) Step1->Step2 Step3 2-Oxocyclohexane-1-sulfonyl chloride (In-Situ) Step2->Step3 Chlorination (Vilsmeier-Haack mechanism) Step5 Nucleophilic Attack (Aminolysis) 0 °C -> RT, 3h Step3->Step5 Step4 Complex Amine + Triethylamine Anhydrous DCM Step4->Step5 Step6 Target Sulfonamide Derivative (e.g., Antifungal Compound II-3) Step5->Step6 Displacement of Cl-

Synthetic workflow for the in-situ generation and subsequent aminolysis of the sulfonyl chloride.

Data Presentation: Aminolysis Reaction Efficacy

The table below highlights standard derivatization outcomes utilizing various amine nucleophiles, validating the broad utility of the 2-oxocyclohexylsulfonyl transfer.

Amine NucleophileTarget Sulfonamide ProductApplication ContextOutcome / Yield
Ammonia (NH₃) 2-Oxocyclohexane-1-sulfonamideFundamental building blockHigh Efficiency[2]
Aniline (C₆H₅NH₂) N-Phenyl-2-oxocyclohexane-1-sulfonamideMedicinal chemistry scaffoldHigh Efficiency[2]
Piperidine (C₅H₁₀NH) 1-(Piperidine-1-sulfonyl)cyclohexan-2-oneSecondary amine modificationHigh Efficiency[2]
(E)-4-styryl aniline Stilbene Cyclohexyl Sulfonamide (Compound II-3)Antifungal discovery90% Yield[4]

Experimental Protocols

Because of the highly reactive and corrosive nature of 2-Oxocyclohexane-1-sulfonyl chloride, handling requires extreme care (Hazard Statement H314)[1]. The following protocol utilizes an in-situ generation method to prevent the premature degradation of the sulfonyl chloride.

Protocol A: In-Situ Generation of 2-Oxocyclohexane-1-sulfonyl chloride

Note: This methodology ensures the continuous availability of the reactive electrophile without exposing it to atmospheric moisture.

  • Preparation : In a rigorously dried, argon-purged flask, add 2-oxocyclohexane-1-sulfonate potassium (1.3 g, 6 mmol) and oxalyl chloride (0.5 mL, 6 mmol)[4].

  • Suspension : Suspend the reagents in 20 mL of anhydrous dichloromethane (DCM)[4].

  • Thermal Control : Chill the suspension to strictly 0 °C in an ice bath.

    • Causality: Lowering the temperature suppresses the loss of highly volatile oxalyl chloride and controls the exothermic nature of the ensuing activation step.

  • Activation : Slowly add 5 drops of catalytic N,N-Dimethylformamide (DMF)[4].

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate dramatically accelerates the nucleophilic attack of the sulfonate oxygen, driving the conversion to sulfonyl chloride.

  • Maturation : Stir the mixture at 0 °C for 3 hours[4]. The resulting solution now contains activated 2-oxocyclohexane-1-sulfonyl chloride, ready for immediate downstream coupling.

Protocol B: Derivatization of Complex Amines (Aminolysis)
  • Amine Preparation : In a separate dry flask, dissolve the target complex amine (e.g., (E)-4-styryl aniline, 0.98 g, 5 mmol) and triethylamine (0.9 mL, 6.5 mmol) in 20 mL of anhydrous DCM[4].

  • Thermal Control : Chill the amine solution to 0 °C.

    • Causality: Because the reagent possesses a bifunctional electrophilic nature (both sulfonyl and ketone moieties), keeping the temperature at 0 °C ensures kinetic control. The amine will preferentially execute a nucleophilic attack on the highly electrophilic sulfur atom rather than the ketone carbonyl, thereby preserving regioselectivity[1].

  • Coupling : Dropwise add the freshly prepared 2-oxocyclohexane-1-sulfonyl chloride solution from Protocol A to the amine mixture at 0 °C[4].

  • Reaction : Allow the mixture to warm naturally to room temperature and stir for 3 hours[4].

    • Causality: Triethylamine acts as an essential non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid byproduct (forming TEA·HCl), driving the reaction equilibrium entirely to the right and protecting acid-sensitive functional groups on the complex amine[2].

  • Quenching & Extraction : Quench the reaction with 20 mL of water to hydrolyze any unreacted sulfonyl chloride. Extract the resulting mixture with DCM (30 mL × 3)[4].

  • Purification : Wash the combined organic layers with 100 mL of brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica column chromatography (Petroleum Ether/Ethyl Acetate, 3:1) to isolate the target sulfonamide (typical yields ~90%)[4].

Troubleshooting & Logic Tree

Ensure your experimental setup is treated as a self-validating system. Utilizing LC-MS tracking across the timeframe of the aminolysis will easily highlight process deviations.

Troubleshooting Start Issue: Low Yield or Impure Sulfonamide Q1 Is unreacted sulfonyl chloride present? Start->Q1 LC-MS Monitoring A1 Check Reagent Integrity (Hydrolysis Risk) Q1->A1 No (Degraded) A2 Check for Side Reactions (Ketone Nucleophilic Attack) Q1->A2 Yes (Poor Reactivity) S1 Action: Ensure strict anhydrous conditions (DCM, N2/Ar gas) A1->S1 S2 Action: Maintain strict 0 °C addition to enhance regioselectivity A2->S2

Troubleshooting logic for optimizing complex amine derivatization and avoiding side reactions.

References

  • Benchchem - 2-Oxocyclohexane-1-sulfonyl chloride URL
  • Journal of Agricultural and Food Chemistry (ACS Publications)
  • Journal of Agricultural and Food Chemistry (ACS Publications) - Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea (Secondary Match)
  • Benchchem - Reactivity and Transformational Chemistry of 2 Oxocyclohexane 1 Sulfonyl Chloride URL

Sources

Application Notes and Protocols: The Utility of 2-Oxocyclohexane-1-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 2-Oxocyclohexane-1-sulfonyl chloride emerges as a highly reactive and versatile building block, offering a unique combination of a reactive sulfonyl chloride moiety and a cyclic ketone. This bifunctional nature allows for the introduction of the 2-oxocyclohexylsulfonyl group into a wide array of molecular architectures, paving the way for the synthesis of compounds with potential therapeutic applications. The sulfonamide linkage, readily formed from the reaction of sulfonyl chlorides with primary and secondary amines, is a privileged structural motif found in a multitude of clinically approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2] The presence of the ketone functionality on the cyclohexane ring provides an additional handle for further chemical modifications, enabling the exploration of a broader chemical space and the fine-tuning of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the applications of 2-Oxocyclohexane-1-sulfonyl chloride in medicinal chemistry, with a focus on the synthesis of bioactive 2-oxocycloalkylsulfonamides. Detailed protocols for the synthesis of these compounds and their precursors are presented, along with insights into their biological activities.

Core Application: Synthesis of Bioactive 2-Oxocyclohexylsulfonamides

A primary and well-documented application of 2-Oxocyclohexane-1-sulfonyl chloride is in the synthesis of N-substituted 2-oxocyclohexylsulfonamides. These compounds have demonstrated promising biological activities, including fungicidal and anticancer properties.[3] The general synthetic approach involves the nucleophilic substitution of the chloride on the sulfonyl group by a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component, making it an ideal method for generating a diverse library of compounds for biological screening. The resulting 2-oxocyclohexylsulfonamides can be further modified at the ketone position to explore additional SAR.

G cluster_0 Synthesis of N-Aryl-2-oxocyclohexanesulfonamides 2-Oxocyclohexane-1-sulfonyl_chloride 2-Oxocyclohexane-1-sulfonyl chloride Reaction Reaction Mixture 2-Oxocyclohexane-1-sulfonyl_chloride->Reaction Amine Primary/Secondary Amine (R-NH2) Amine->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product N-Substituted-2-oxocyclohexanesulfonamide Reaction->Product Workup & Purification Byproduct Base Hydrochloride Salt Reaction->Byproduct

Caption: Synthetic pathway for N-substituted-2-oxocyclohexanesulfonamides.

Biological Activities of 2-Oxocyclohexylsulfonamides

Research has shown that N-aryl-2-oxocyclohexanesulfonamides exhibit significant biological activities. A study by Liu et al. (2008) detailed the synthesis of a series of these compounds and evaluated their fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum, as well as their in vitro antitumor activity against several human cancer cell lines.[3]

Fungicidal Activity

Several synthesized 2-oxocyclohexylsulfonamides displayed excellent fungicidal activity against B. cinerea, with some compounds showing efficacy comparable to the commercial fungicide procymidone.[3] The structure-activity relationship studies indicated that the nature of the substituent on the aromatic ring of the amine plays a crucial role in determining the fungicidal potency.

Antitumor Activity

The same study also revealed that these compounds possess good inhibitory activities against human tumor cell lines, including HL-60 (promyelocytic leukemia), BGC-823 (gastric carcinoma), Bel-7402 (hepatoma), and KB (oral epithelial carcinoma).[3] Interestingly, a correlation was observed between the fungicidal and antitumor activities, with the most potent antifungal compounds also exhibiting strong anticancer effects.[3]

Compound IDR Group (Substituent on Amine)Fungicidal Activity (EC50, µg/mL against B. cinerea)Antitumor Activity (IC50, µg/mL against HL-60)
4A(10) 2,4,5-trichlorophenyl2.125.8
4A(11) 2,4,6-trichlorophenyl3.669.2
4A(12) 2,3,4-trichlorophenyl3.9611.5
Procymidone (Commercial Fungicide)2.45Not Reported

Table 1: Biological Activities of Selected N-Aryl-2-oxocyclohexanesulfonamides. Data extracted from Liu et al., 2008.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Oxocyclohexane-1-sulfonyl Chloride (Representative Protocol)

Materials:

  • 2-Mercaptocyclohexanone (or its corresponding disulfide)

  • Chlorine gas

  • Water

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend 2-mercaptocyclohexanone (1.0 eq) in a mixture of water and DCM at 0 °C (ice bath).

  • Slowly bubble chlorine gas (excess) through the vigorously stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any excess chlorine.

  • Separate the organic layer and wash it sequentially with cold water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Oxocyclohexane-1-sulfonyl chloride.

  • The crude product can be purified by vacuum distillation if necessary.

Note: This is a representative protocol and may require optimization for optimal yield and purity.

G cluster_0 Workflow for Sulfonyl Chloride Synthesis Start Start Preparation Prepare suspension of 2-mercaptocyclohexanone in water/DCM at 0 °C Start->Preparation Chlorination Bubble chlorine gas through the suspension Preparation->Chlorination Monitoring Monitor reaction by TLC/GC-MS Chlorination->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Chlorination No Purging Purge with Nitrogen Completion->Purging Yes Workup Aqueous Workup: - Separate organic layer - Wash with water, NaHCO3, brine Purging->Workup Drying Dry over Na2SO4, filter, and concentrate Workup->Drying Purification Purify by vacuum distillation (optional) Drying->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of 2-Oxocyclohexane-1-sulfonyl chloride.

Protocol 2: Synthesis of N-Aryl-2-oxocyclohexanesulfonamides

This protocol is based on the procedure described by Liu et al. (2008) for the synthesis of a library of N-aryl-2-oxocyclohexanesulfonamides.[3]

Materials:

  • 2-Oxocyclohexane-1-sulfonyl chloride

  • Substituted aniline (1.0 eq)

  • Anhydrous pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Ice

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous THF, add anhydrous pyridine (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-Oxocyclohexane-1-sulfonyl chloride (1.1 eq) in anhydrous THF to the cooled mixture with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice water and acidify with 1 M hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-aryl-2-oxocyclohexanesulfonamide.

Conclusion and Future Perspectives

2-Oxocyclohexane-1-sulfonyl chloride is a valuable and reactive building block in medicinal chemistry, primarily utilized for the synthesis of 2-oxocyclohexylsulfonamides. These compounds have demonstrated promising fungicidal and antitumor activities, highlighting the potential of this scaffold in the development of novel therapeutic agents. The straightforward and versatile nature of the sulfonamide formation allows for the rapid generation of diverse compound libraries for biological screening. Further exploration of the chemical space around this scaffold, including modifications at the ketone functionality and the amine substituent, may lead to the discovery of new drug candidates with improved potency and selectivity. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel compounds based on the 2-oxocyclohexylsulfonamide core.

References

  • Liu, X. -H., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4477-4484. [Link]

  • Liu, X. H., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. PubMed, 18406208. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2153-2159. [Link]

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protecting group strategies employing the 2-oxocyclohexane-1-sulfonyl moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Protecting Group Strategies Employing the 2-Oxocyclohexane-1-sulfonyl Moiety

Introduction: A Modern Tool for Selective Synthesis

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2][3] These temporary modifications of functional groups prevent unwanted side reactions, thereby enabling chemists to achieve highly selective transformations on complex molecules.[3] Among the various protecting groups available, sulfonyl-based moieties are renowned for their robustness and reliability, particularly for the protection of amines.[4][5][6]

This application note introduces the 2-oxocyclohexane-1-sulfonyl group, a versatile and effective protecting group for amines and, in specific cases, hydroxyl groups. Its structure, featuring a sulfonyl chloride adjacent to a ketone on a cyclohexane ring, imparts unique reactivity and stability characteristics.[7] As a Senior Application Scientist, this guide will provide not just protocols, but the underlying chemical principles and field-proven insights to effectively implement this protecting group strategy in your research and development endeavors. We will explore the synthesis of the key reagent, detailed protocols for protection and deprotection, and the mechanistic rationale behind these transformations.

The Reagent: Synthesis of 2-Oxocyclohexane-1-sulfonyl Chloride

The primary reagent for introducing the 2-oxocyclohexane-1-sulfonyl protecting group is its corresponding sulfonyl chloride. While not as commonly commercially available as reagents like tosyl chloride, its synthesis is accessible through established methods for sulfonyl chloride preparation.[8][9][10][11]

A plausible synthetic route involves the conversion of a suitable precursor, such as a sulfonic acid salt, into the desired sulfonyl chloride.[7] For instance, 2-oxocyclohexanesulfonic acid can be converted to its ammonium salt, which can then be treated with a chlorinating agent to yield 2-oxocyclohexane-1-sulfonyl chloride.[7] The general principle for synthesizing sulfonyl chlorides often involves the oxidative chlorination of sulfur-containing starting materials like thiols or their derivatives.[8][10]

Application I: Protection of Amines as Sulfonamides

The protection of primary and secondary amines as sulfonamides is a primary application of the 2-oxocyclohexane-1-sulfonyl group. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine, effectively shielding it from a wide array of reaction conditions.[4][12]

Mechanism of Protection

The formation of the sulfonamide proceeds via a nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the 2-oxocyclohexane-1-sulfonyl chloride.[7][12] This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base, typically a tertiary amine like triethylamine or pyridine, to afford the stable sulfonamide.[12]

Caption: Mechanism of Amine Protection.

Experimental Protocol: Protection of a Primary Amine
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv.) and a suitable non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (2.0 equiv.) in a dry, aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-oxocyclohexane-1-sulfonyl chloride (1.1 equiv.) in the same dry solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by flash column chromatography on silica gel.

Substrate TypeTypical BaseSolventTime (h)Typical Yield (%)
Primary Aliphatic AmineTriethylamineDCM2-4>90
Secondary Aliphatic AmineTriethylamineDCM4-8>85
Aniline (Electron-rich)PyridineDCM6-1280-90
Aniline (Electron-poor)PyridineAcetonitrile12-2470-85

Application II: Protection of Alcohols as Sulfonate Esters

While sulfonyl groups are more commonly employed to protect amines, they can also be used to protect hydroxyl groups, particularly phenols.[4] It is crucial to note that sulfonylation of aliphatic alcohols transforms the hydroxyl group into an excellent leaving group, making it susceptible to substitution and elimination reactions.[4] Therefore, this strategy is generally reserved for phenols or situations where subsequent displacement is the intended transformation.

Mechanism of Protection

Similar to amine protection, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.[7] A base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the HCl generated during the reaction.

Caption: Mechanism of Alcohol Protection.

Experimental Protocol: Protection of a Phenol
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 equiv.) in dry pyridine or a mixture of dichloromethane and triethylamine (1.5 equiv.).

  • Addition of Reagent: Cool the solution to 0 °C. Add 2-oxocyclohexane-1-sulfonyl chloride (1.2 equiv.) portion-wise as a solid or as a solution in dichloromethane.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.

Stability and Deprotection: The Key to a Successful Strategy

A protecting group is only as useful as its ability to be reliably removed under conditions that leave the rest of the molecule intact.[1] Sulfonyl groups are known for their high stability to a broad range of conditions.[4][13]

ConditionStability of Sulfonamide
Strongly Acidic (e.g., HBr, TFA) Generally stable, but can be cleaved.[5][14]
Strongly Basic (e.g., NaOH, KOtBu) Highly stable.[4][5]
Oxidative (e.g., m-CPBA, O₃) Highly stable.[5]
Reductive (e.g., H₂, Pd/C) Generally stable. Cleaved by strong reducing agents.[5]
Nucleophiles Generally stable.
Deprotection Protocols

The robustness of the sulfonamide bond necessitates specific and often forcing conditions for its cleavage. The choice of deprotection method is critical and depends on the overall functionality of the molecule.

This method is effective but not compatible with reducible functional groups (e.g., alkynes, some aromatic systems).

  • Setup: In a three-necked flask equipped with a dry-ice condenser and under a stream of dry nitrogen, add liquid ammonia at -78 °C.

  • Reaction: Add the sulfonamide substrate (1.0 equiv.) dissolved in a minimal amount of dry THF. To this solution, add small pieces of freshly cut sodium metal (4-10 equiv.) until a persistent blue color is observed.

  • Quenching: Stir the reaction for 1-2 hours at -78 °C, then quench carefully by the addition of solid ammonium chloride until the blue color disappears.

  • Workup: Allow the ammonia to evaporate. Add water and extract the product with an appropriate organic solvent. Dry, concentrate, and purify the resulting free amine.

This method is suitable for substrates that can withstand harsh acidic conditions.

  • Reaction: Dissolve the sulfonamide in a strong acid mixture, such as 48% HBr in acetic acid or trifluoromethanesulfonic acid.[14]

  • Heating: Heat the mixture to reflux (typically >100 °C) for several hours to days. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH solution) at 0 °C.

  • Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the amine product.

G cluster_0 General Protecting Group Workflow Start Substrate with Functional Group (FG-H) Protection Protection Step + 2-oxocyclohexane-1-sulfonyl chloride Start->Protection Protected Protected Substrate (FG-SO₂(Ring)) Protection->Protected Transformation Desired Chemical Transformation(s) Protected->Transformation Deprotection Deprotection Step (e.g., Na/NH₃ or HBr) Protected->Deprotection Modified Substrate Transformation->Protected Modified Substrate Product Final Product with Deprotected FG-H Deprotection->Product

Caption: General Protecting Group Workflow.

Conclusion and Expert Recommendations

The 2-oxocyclohexane-1-sulfonyl moiety is a powerful tool for the protection of amines in complex organic synthesis. Its key advantages include:

  • High Stability: The resulting sulfonamides are robust and withstand a wide range of reaction conditions, providing excellent protection.[4][13]

  • Reliable Introduction: The protection reaction is high-yielding and proceeds under standard, mild conditions.

  • Defined Deprotection Pathways: While requiring specific conditions, the cleavage methods are well-established for sulfonamides, allowing for strategic planning in a synthetic route.

References

  • 2-Oxocyclohexane-1-sulfonyl chloride | Benchchem.

  • Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS.

  • Sulfonyl Protective Groups | Chem-Station Int. Ed.

  • Organic Syntheses Procedure.

  • A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis - Benchchem.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate.

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications.

  • Protecting Groups in Organic Synthesis - ChemTalk.

  • A Comparative Analysis of Sulfonyl Protecting Groups for Amines: Evaluating Efficiency and Application - Benchchem.

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube.

  • Benefits of Protecting Groups in Organic Synthesis - Labinsights.

  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH.

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe.

  • Protective Groups - Organic Chemistry Portal.

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate.

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal.

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.

  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax.

  • ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. - ResearchGate.

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Application Notes and Protocols for the Catalytic Activation of 2-Oxocyclohexane-1-sulfonyl Chloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-Oxocyclohexane-1-sulfonyl chloride is a highly reactive and versatile bifunctional molecule, poised at the intersection of ketone and sulfonyl chloride chemistries.[1] Its intrinsic reactivity towards nucleophiles, such as primary and secondary amines to form sulfonamides and alcohols to yield sulfonate esters, has established its role as a valuable reagent for introducing the 2-oxocyclohexylsulfonyl moiety into complex molecules.[1] This structural motif is of significant interest in medicinal chemistry and materials science. Beyond its classical reactivity, the true synthetic power of 2-oxocyclohexane-1-sulfonyl chloride is unlocked through catalytic activation. This guide provides an in-depth exploration of modern catalytic strategies that modulate its reactivity, enabling novel and efficient bond formations with a focus on photoredox, transition metal, and organocatalytic methods.

Core Principles of Catalytic Activation

The activation of 2-oxocyclohexane-1-sulfonyl chloride can be broadly categorized into three key strategies, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance. The choice of a specific catalytic system is dictated by the desired transformation and the nature of the coupling partner.

G cluster_0 Catalytic Activation Strategies cluster_1 Reactive Intermediates cluster_2 Synthetic Outcomes A 2-Oxocyclohexane-1- sulfonyl Chloride B Photoredox Catalysis (Visible Light) A->B  Single-Electron  Transfer (SET) C Transition Metal Catalysis (e.g., Ru, Cu, Pd) A->C  Oxidative Addition/  Coordination D Lewis Acid/Organocatalysis A->D  Electrophilic Activation/  Chiral Environment E Sulfonyl Radical B->E F Metal-Sulfonyl Complex C->F G Activated Electrophile/ Chiral Ion Pair D->G H C-S Bond Formation (e.g., Hydrosulfonylation) E->H I C-C Bond Formation (e.g., Cross-Coupling) F->I J Asymmetric Sulfonylation G->J

Figure 1: Overview of catalytic activation pathways for 2-oxocyclohexane-1-sulfonyl chloride.

Photoredox Catalysis: A Mild Approach to Sulfonyl Radicals

Visible-light photoredox catalysis has emerged as a powerful and mild method for the generation of sulfonyl radicals from sulfonyl chlorides.[1] This approach avoids the use of harsh reagents and high temperatures, offering excellent functional group tolerance. The generated 2-oxocyclohexane-1-sulfonyl radical is a versatile intermediate for a range of carbon-sulfur and carbon-carbon bond-forming reactions.

Mechanism of Photoredox-Catalyzed Sulfonyl Radical Generation

The catalytic cycle typically begins with the excitation of a photocatalyst (PC) by visible light. The excited state photocatalyst (*PC) is a potent single-electron transfer (SET) agent. It can reduce the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. The original photocatalyst is then regenerated in a subsequent step.

G PC Photocatalyst (PC) PC_excited *PC PC->PC_excited Visible Light (hν) SulfonylChloride R-SO₂Cl (2-Oxocyclohexane-1-sulfonyl chloride) SulfonylRadical R-SO₂• SulfonylChloride->SulfonylRadical  SET from *PC Alkene Alkene/Alkyne RadicalAdduct Radical Adduct SulfonylRadical->RadicalAdduct  + Alkene/Alkyne Product Hydrosulfonylated Product RadicalAdduct->Product  + H-atom Donor H_donor H-atom Donor

Figure 2: General mechanism for photoredox-catalyzed hydrosulfonylation.

Application: Synthesis of β-Keto Sulfones via Radical Addition to Silyl Enol Ethers

A powerful application of this methodology is the synthesis of β-keto sulfones, which are valuable synthetic intermediates.[2][3] The reaction of 2-oxocyclohexane-1-sulfonyl chloride with a silyl enol ether under photoredox conditions provides a direct route to these compounds.

Protocol 1: Photoredox-Catalyzed Synthesis of a β-Keto Sulfone

Materials:

  • 2-Oxocyclohexane-1-sulfonyl chloride (1.0 equiv)

  • Silyl enol ether (1.2 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube, add the photocatalyst, fac-Ir(ppy)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by 2-oxocyclohexane-1-sulfonyl chloride and the silyl enol ether.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-keto sulfone.

EntryPhotocatalystSolventTime (h)Yield (%)
1fac-Ir(ppy)₃CH₃CN1285
2Ru(bpy)₃Cl₂DMF1878
3Eosin YCH₃CN2465
Table 1: Representative conditions for the photoredox-catalyzed synthesis of β-keto sulfones. Yields are based on analogous reactions in the literature.[2][3]

Transition Metal Catalysis: Cross-Coupling and Beyond

Transition metal catalysis offers a complementary approach to functionalize 2-oxocyclohexane-1-sulfonyl chloride, particularly for the formation of carbon-carbon and carbon-sulfur bonds through cross-coupling reactions.

Copper-Catalyzed Sulfonylation of Organozinc Reagents

A notable example is the copper(I)-catalyzed reaction with organozinc reagents (a Negishi-type coupling), which provides a route to sulfones.[1] This method is advantageous for its mild reaction conditions and tolerance of various functional groups.

Protocol 2: Copper-Catalyzed Cross-Coupling with an Organozinc Reagent

Materials:

  • 2-Oxocyclohexane-1-sulfonyl chloride (1.0 equiv)

  • Organozinc reagent (e.g., Phenylzinc chloride, 1.5 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI.

  • Add anhydrous THF, followed by 2-oxocyclohexane-1-sulfonyl chloride.

  • Cool the mixture to 0 °C.

  • Slowly add the solution of the organozinc reagent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Organocatalysis: The Frontier of Asymmetric Sulfonylation

The development of chiral organocatalysts has opened new avenues for the enantioselective functionalization of sulfonyl chlorides. While specific applications with 2-oxocyclohexane-1-sulfonyl chloride are still emerging, the principles established with other sulfonyl chlorides provide a clear roadmap. Chiral hydrogen-bond donors, such as squaramides, are particularly effective in controlling the stereochemistry of radical additions.[4]

Enantioselective Radical Addition to α,β-Unsaturated Carbonyls

In a dual catalytic system combining photoredox catalysis with chiral organocatalysis, the sulfonyl radical generated from 2-oxocyclohexane-1-sulfonyl chloride can add to an α,β-unsaturated carbonyl compound in an enantioselective manner. The chiral organocatalyst, through hydrogen bonding, creates a chiral environment around the substrate, directing the approach of the sulfonyl radical.[4][5]

G cluster_workflow Asymmetric Induction Workflow Enone α,β-Unsaturated Carbonyl Complex Chiral H-Bonded Complex Enone->Complex Catalyst Chiral Squaramide Organocatalyst Catalyst->Complex RadicalAdduct Chiral Radical Adduct Complex->RadicalAdduct  + R-SO₂•  (Stereocontrolled  Addition) SulfonylRadical R-SO₂• Product Enantioenriched β-Sulfonyl Ketone RadicalAdduct->Product  SET Reduction &  Protonation SET SET Reduction

Figure 3: Workflow for organocatalytic enantioselective radical sulfonylation.

Protocol 3: Enantioselective Organocatalytic Radical Addition (Conceptual Protocol)

Materials:

  • 2-Oxocyclohexane-1-sulfonyl chloride (1.2 equiv)

  • α,β-Unsaturated carbonyl compound (1.0 equiv)

  • Chiral squaramide catalyst (5-10 mol%)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

  • Hantzsch ester (as a reductant, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂)

  • Inert atmosphere

  • Blue LED light source

Procedure:

  • Combine the photocatalyst, chiral squaramide catalyst, and Hantzsch ester in an oven-dried reaction vessel under an inert atmosphere.

  • Add the anhydrous, degassed solvent.

  • Add the α,β-unsaturated carbonyl compound and 2-oxocyclohexane-1-sulfonyl chloride.

  • Stir the mixture at the desired temperature (e.g., 0 °C to room temperature) under irradiation with a blue LED light source.

  • Monitor the reaction for conversion and enantiomeric excess (by chiral HPLC).

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

EntryChiral CatalystSubstrateee (%)
1Squaramide AChalcone>90
2Thiourea BCinnamate Ester85
3Cinchona Alkaloid Deriv.Enone>90
Table 2: Representative results for enantioselective radical additions with sulfonyl precursors.[4][5]

Conclusion and Future Outlook

The catalytic activation of 2-oxocyclohexane-1-sulfonyl chloride provides a powerful platform for the synthesis of complex molecules. Photoredox, transition metal, and organocatalytic methods each offer distinct advantages, enabling a wide range of transformations from simple sulfonylation to complex, enantioselective C-C and C-S bond-forming reactions. As the field of catalysis continues to evolve, we can anticipate the development of even more sophisticated and selective methods for harnessing the reactivity of this versatile building block, further expanding its utility in drug discovery and materials science.

References

  • He, F.-S., Bao, P., Tang, Z., Yu, F., Deng, W.-P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Letters, 24(16), 2955–2960. [Link]

  • Bao, P., Tang, Z., Yu, F., Deng, W.-P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Chemistry Portal. [Link]

  • Zhu, S., & Wang, J. (2022). Access to chiral β-sulfonyl carbonyl compounds via photoinduced organocatalytic asymmetric radical sulfonylation with sulfur dioxide. Chemical Science, 13(28), 8186-8191. [Link]

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  • Singh, R. P., & Kumar, S. (2019). Amino Acid-Catalyzed Direct Synthesis of β-Keto Sulfones via Aerobic Difunctionalization of Terminal Alkynes in an Aqueous Medium. ACS Sustainable Chemistry & Engineering, 7(10), 9374-9380. [Link]

  • Bao, P., Tang, Z., Yu, F., Deng, W.-P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Letters, 24(16), 2955-2960. [Link]

  • Li, G., & Li, Z. (2018). Catalytic decarboxylative alkylation of β-keto acids with sulfonamidesvia the cleavage of carbon–nitrogen and carbon–carbon bonds. Chemical Communications, 54(63), 8739-8742. [Link]

  • Neumann, M., & Zeitler, K. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2318–2321. [Link]

  • Zhu, S., & Wang, J. (2022). Access to chiral β-sulfonyl carbonyl compounds via photoinduced organocatalytic asymmetric radical sulfonylation with sulfur di. Semantic Scholar. [Link]

  • Dao-Qing, D., Yan-Li, W., Juan, L., Shu-Guang, Y., Ye-Pei, G., Zhao-Xin, Q., Xin-Ming, X., & Zu-Li, W. (2025). Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. Scilit. [Link]

  • Lu, Q., Zhang, J., Peng, P., Zhang, G., Huang, Z., Yi, H., Millercd, T. J., & Lei, A. (2015). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Green Chemistry International. [Link]

  • Tan, B. (2015). Kinetic Resolution of β-Sulfonyl Ketones through Enantioselective β-Elimination using a Cation-Binding Polyether Catalyst. R Discovery. [Link]

  • Dong, D.-Q., Wang, Y.-L., Liu, J., Yu, S.-G., Gao, Y.-P., Qiu, Z.-X., Xu, X.-M., & Wang, Z.-L. (2025). Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. Bentham Science. [Link]

  • May, J. (n.d.). Transition Metal Catalyzed CC Cross Coupling Reactions. The May Group. [Link]

  • Dong, D.-Q., Wang, Y.-L., Liu, J., Yu, S.-G., Gao, Y.-P., Qiu, Z.-X., Xu, X.-M., & Wang, Z.-L. (2025). Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. ResearchGate. [Link]

  • Alcarazo, M. (2010). Sulfones: new reagents in organocatalysis. Chemical Society Reviews, 39(5), 1619-1629. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Ghosh, I., & König, B. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-23. [Link]

  • Gissot, A., & Stevens, A. J. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Molecules, 23(11), 2806. [Link]

  • Alcarazo, M. (2019). Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. Israel Journal of Chemistry, 59(3-4), 245-253. [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Roy, K., & Singh, A. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216. [Link]

  • Xuan, W.-J., Botuha, C., Hasenknopf, B., & Thorimbert, S. (2015). Addition of carbon nucleophiles to hemiaminals promoted by a Lewis acidic polyoxotungstate. ResearchGate. [Link]

  • Ghorai, M. K., & Kumar, A. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. Tetrahedron, 63(47), 11699-11706. [Link]

  • France, S. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(22), 14537-14553. [Link]

Sources

Application Note: Scale-Up Synthesis and Telescoping of 2-Oxocyclohexane-1-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

The synthesis of highly reactive alpha-carbonyl sulfonyl chlorides, specifically 2-oxocyclohexane-1-sulfonyl chloride , presents unique scale-up challenges. This intermediate is exceptionally valuable for installing the 2-oxocyclohexylsulfonyl moiety into target therapeutics and agrochemicals, such as novel stilbene cyclohexyl sulfonamide antifungal agents [1].

However, scaling up this synthesis requires meticulous control over reaction kinetics, thermodynamics, and isolation strategies. The presence of an electron-withdrawing sulfonyl chloride group adjacent to a carbonyl profoundly increases the acidity of the alpha-protons, making the molecule highly susceptible to enolization, thermal degradation, and rapid hydrolysis [1, 2]. Standard techniques for aryl sulfonyl chlorides—such as aqueous quenches or crystallization—routinely fail here, often resulting in <30% yield at multi-gram scales due to complete reversion to the sulfonic acid.

This application note outlines an optimized, self-validating, and telescoped process utilizing potassium 2-oxocyclohexane-1-sulfonate, oxalyl chloride, and catalytic DMF to generate the active species at strictly controlled low temperatures, avoiding isolation entirely.

Mechanistic Causality & Process Safety Considerations

As we transition from milligram-scale discovery to multi-gram or pilot-scale continuous manufacturing, the selection of reagents and process parameters must be driven by mechanistic insight[2, 3].

  • Reagent Selection (Why Oxalyl Chloride?): Traditional chlorosulfonation or the use of thionyl chloride (

    
    ) or phosphorus pentachloride (
    
    
    
    ) often requires elevated temperatures (typically
    
    
    °C). At these temperatures, the heat-sensitive 2-oxocyclohexane-1-sulfonyl chloride rapidly decomposes. Oxalyl chloride (
    
    
    ) is chosen because its reaction with catalytic DMF forms the active Vilsmeier-Haack chlorinating complex almost instantaneously at
    
    
    °C. The decomposition of oxalyl chloride strictly yields gases (
    
    
    ,
    
    
    , and
    
    
    ), driving the chlorination equilibrium forward entropically without the need for thermal activation [1].
  • Thermal Control & Enolization: The reaction is strictly bounded between

    
     °C and 
    
    
    
    °C. If the process drifts above
    
    
    °C on scale-up, auto-catalytic enolization accelerates. The resulting enolate can attack the highly electrophilic
    
    
    moiety of neighboring molecules, leading to intractable polymeric tars.
  • Telescoping vs. Isolation: Because aliphatic alpha-carbonyl sulfonyl chlorides are violently sensitive to moisture [2], any standard aqueous Sandmeyer-type isolation or biphasic wash will lead to rapid hydrolysis. The protocol explicitly defines a "telescoped" workflow—the raw dichloromethane (DCM) stream containing the active sulfonyl chloride is directly fed into the subsequent aminolysis step.

Figure 1: Process Workflow and Mechanistic Pathway

Workflow Start Potassium 2-Oxocyclohexane-1-sulfonate (Stable Precursor) Reagents Oxalyl Chloride + cat. DMF Anhydrous DCM, 0 °C Start->Reagents Suspension Inter Vilsmeier-Haack Intermediate (Active Chlorinating Complex) Reagents->Inter Activation Product 2-Oxocyclohexane-1-sulfonyl chloride (Labile Intermediate) Inter->Product Mild Chlorination (-CO2, -CO, -KCl) SideReaction Thermal Degradation (Enolization / Polymeric Tars) Product->SideReaction If Temp > 15 °C or H2O present NextStep Telescoped Aminolysis (Stable Sulfonamide Target) Product->NextStep Direct Feed (Avoid Isolation)

Caption: Logical workflow mapping the conversion of the stable sulfonate precursor to the target sulfonamide, emphasizing the critical risk of thermal degradation.

Scale-Up Tolerances & Kinetic Parameters

The data in the table below synthesizes the acceptable operational windows for scaling the reaction from a


 mmol baseline up to a 

mmol pilot-batch. Exceeding these boundary conditions fundamentally compromises scientific integrity and process safety.
ParameterOperational WindowCritical Rationale / Causality
Precursor Moisture

ppm (Karl Fischer)
Water preferentially consumes the Vilsmeier complex, halting conversion and generating dangerous over-pressurization from

and

gas.
Reagent Stoichiometry

eq Oxalyl Chloride
A slight excess ensures complete conversion without leaving high concentrations of unreacted acyl chloride that could contaminate the downstream sulfonamide.
Operating Temperature

°C to

°C
Above

°C, exothermic runaway risks increase. Yield drops by ~15% for every 5 °C increase due to enolization and desulfonylation.
DMF Catalyst Loading

mol%
Higher loadings accelerate the exotherm beyond cooling capacity in large batch reactors (>5 L).
Hold Time Maximum

hours post-addition
The fully formed 2-oxocyclohexane-1-sulfonyl chloride degrades slowly even at

°C in solution. Telescoping must occur promptly.

Self-Validating Protocol: Telescoped Synthesis

Note: This protocol is validated for a 100 mmol scale (~19.6 g expected intermediate yield). All glassware must be oven-dried at 120 °C and purged with ultra-high purity Argon.

Phase 1: Reactor Preparation & Suspension Formation
  • System Charge: Equip a 1 L jacketed reactor with a mechanical stirrer, an internal thermocouple, a pressure-equalizing dropping funnel, and a gas-scrubber routing to a

    
     bath (to neutralize evolved 
    
    
    
    and
    
    
    ).
  • Substrate Addition: Charge

    
     (
    
    
    
    ) of finely milled potassium 2-oxocyclohexane-1-sulfonate [1] into the reactor.
  • Solvent Addition: Add

    
     of strictly anhydrous dichloromethane (DCM).
    
  • Catalyst Addition: Add

    
     (
    
    
    
    ) of anhydrous N,N-Dimethylformamide (DMF).
    • Self-Validation Checkpoint: The mixture will be a heterogeneous white suspension. A clear solution indicates catastrophic moisture contamination dissolving the salt.

Phase 2: Controlled Chlorination (Exotherm Management)
  • Cooling: Set the reactor jacket to

    
     °C. Wait until the internal thermocouple registers 
    
    
    
    °C.
  • Reagent Preparation: In the dropping funnel, dilute

    
     (
    
    
    
    ) of oxalyl chloride in
    
    
    of anhydrous DCM.
  • Dosing: Begin addition of the oxalyl chloride solution at a rate of

    
    .
    
    • Causality Check: Watch the internal temperature. The formation of the Vilsmeier-Haack complex and subsequent chlorination is highly exothermic. If the internal temperature exceeds

      
       °C, pause the addition automatically. Vigorous gas evolution (
      
      
      
      ,
      
      
      ,
      
      
      ) will be observed [2].
  • Maturation: Once addition is complete, stir the mixture at

    
     °C for 
    
    
    
    .
    • Self-Validation Checkpoint: The suspension will change character. The heavy potassium sulfonate salt will convert to a finer, lighter precipitate of potassium chloride (

      
      ).
      
Phase 3: Telescoping / Direct Aminolysis
  • Degassing: After 3 hours, apply a mild argon sparge through the liquid phase for

    
     to drive off residual dissolved 
    
    
    
    gas, which would otherwise quench the amine in the next step.
  • Filtration (Optional but Recommended): Pass the cold (

    
     °C) reaction stream through a sealed, inline sintered-glass filter under positive Argon pressure to remove 
    
    
    
    salts.
  • Direct Feed: The resulting pale yellow filtrate contains the active 2-oxocyclohexane-1-sulfonyl chloride . Immediately feed this solution dropwise into a secondary prepared reactor containing your target amine (e.g., an aniline derivative) and

    
     equivalents of triethylamine base at 
    
    
    
    °C to construct the target sulfonamides [1, 3].

References

  • Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea Journal of Agricultural and Food Chemistry - ACS Publications URL
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides PMC - NIH URL
  • 2-Oxocyclohexane-1-sulfonyl chloride | Routes Utilizing 2-Oxocyclohexyl Ammonium Sulfonate Benchchem URL

Troubleshooting & Optimization

identifying and minimizing side products in sulfonylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. Sulfonylation is a foundational transformation in drug development, yet it is notoriously susceptible to competing pathways. Because sulfonyl chlorides are highly electrophilic, minor deviations in base selection, stoichiometry, or solvent handling can trigger over-reactivity and reagent degradation.

This guide focuses on the mechanistic causality behind these side reactions, providing scientists with actionable, self-validating protocols to ensure chemoselectivity and high yields.

Visualizing the Problem: Mechanistic Divergence

Understanding where a reaction derails is the first step to optimizing it. The diagram below outlines the primary divergence points in N- and O-sulfonylation workflows where target compounds convert into problematic side products.

G Reagents Sulfonylation Reagents (Substrate + Sulfonyl Chloride) Mono Mono-sulfonamide (Target Product) Reagents->Mono 1° Amine + Base Sulfonate Alkyl Sulfonate (Target Product) Reagents->Sulfonate Alcohol + Base Degradation Sulfonic Acid + HCl (Hydrolysis) Reagents->Degradation Trace H2O (Moisture) Bis Bis-sulfonamide (Over-reaction) Mono->Bis Excess Electrophile + Deprotonation AlkylCl Alkyl Chloride (SN2 Byproduct) Sulfonate->AlkylCl Cl- Nucleophilic Attack

Mechanistic divergence in sulfonylation reactions highlighting key side-product pathways.

FAQ & Troubleshooting Guide

Q1: Why do I observe a second, less polar spot on my TLC when sulfonylating a primary amine, and how can I structurally prevent it? A: You are observing bis-sulfonylation (or di-sulfonylation). When a primary amine undergoes its initial reaction with a sulfonyl chloride, it forms a mono-sulfonamide. The strongly electron-withdrawing nature of the newly attached sulfonyl group dramatically lowers the pKa of the remaining N-H proton. If you are using a strong, unhindered organic base (such as Triethylamine, TEA) alongside excess sulfonyl chloride, the base will rapidly deprotonate the mono-sulfonamide, creating a potent nucleophile that attacks a second equivalent of the electrophile1[1]. Optimization Strategy: To suppress this, transition to a sterically hindered base like Diisopropylethylamine (DIPEA) or implement a biphasic Schotten-Baumann protocol 2[2]. By utilizing an aqueous inorganic base (like


) alongside an organic solvent, the HCl byproduct is continuously neutralized in the aqueous phase, leaving the organic-soluble mono-sulfonamide largely neutral and unreactive 3[3].

Q2: During the mesylation of a primary alcohol using methanesulfonyl chloride (MsCl), I isolate a significant amount of the corresponding alkyl chloride. What is driving this? A: The formation of alkyl chlorides is a classic competitive


 pathway during O-sulfonylation 4[5]. As your alcohol reacts with MsCl, a stoichiometric equivalent of chloride ions is liberated into the solution. Mesylates are exceptional leaving groups due to resonance delocalization, rendering the newly formed product highly susceptible to nucleophilic attack by the liberated chloride ions.
Optimization Strategy: To fully eliminate this pathway, replace MsCl with methanesulfonic anhydride (

) 6[6]. Using the anhydride structurally prevents the introduction of chloride nucleophiles into your reaction mixture; the byproduct is simply methanesulfonate, which is exceptionally poor at initiating

displacements 7[7].

Q3: My conversion stalled unexpectedly at 40%, and the TLC shows unreacted starting material. Is my sulfonyl chloride reagent degrading? A: Yes, sulfonyl chlorides are acutely sensitive to moisture and rapidly undergo hydrolysis to form inactive sulfonic acids and HCl 2[2]. When preparing reactions, ensure glassware is oven-dried and solvents are strictly anhydrous. If executing a biphasic aqueous reaction, conduct the electrophile addition at strict 0 °C to suppress the kinetics of background hydrolysis.

Quantitative Impact of Method Selection

The following table synthesizes expected side-product conversions under different conditions, demonstrating how logical reagent substitution minimizes over-reaction.

SubstrateTarget ProductReagent & Standard ConditionsMajor Side ProductTypical Side-Product Conversion (%)Mechanistic Optimization Strategy
Primary AmineMono-sulfonamideTsCl (1.5 eq) + TEA in DCMBis-sulfonamide15 – 30%Limit TsCl to 1.0 eq; switch to sterically bulky DIPEA base.
Primary AmineMono-sulfonamideTsCl (1.1 eq) +

(aq)
Bis-sulfonamide< 2%Utilize biphasic Schotten-Baumann conditions to protect N-H protons.
Primary AlcoholAlkyl MesylateMsCl (1.5 eq) + Pyridine, 25 °CAlkyl Chloride5 – 15%Maintain strictly at 0 °C; strictly monitor reaction time.
Primary AlcoholAlkyl Mesylate

(1.5 eq) + DMAP/Pyridine
Alkyl Chloride0% Anhydride mathematically eliminates chloride-driven nucleophilic attack.

Self-Validating Experimental Protocols

Protocol A: Highly Selective Mono-Sulfonylation of Primary Amines (Schotten-Baumann Method)

Mechanism of validation: This protocol uses physical separation to control reactivity. By forcing the base neutralization to occur in the aqueous phase, the organic layer never reaches the highly alkaline pH required to deprotonate the mono-sulfonamide, thereby stunting the bis-sulfonylation pathway 3[3].

  • Phase Setup: Dissolve the primary amine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous

    
    .
    Validation Checkpoint 1: You must observe two distinct liquid phases. Stir vigorously to create a well-mixed emulsion.
    
  • Kinetic Control: Cool the biphasic mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of DCM. Add dropwise to the emulsion over 15–30 minutes 2[2].

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (stain with Ninhydrin). Validation Checkpoint 2: The desired mono-sulfonamide will appear as a single dominant spot with a higher Rf than the highly polar starting amine. A tertiary spot traveling near the solvent front would indicate trace bis-sulfonylation 2[2].

  • Isolation: Separate the organic phase. Wash with 1M HCl to eliminate unreacted trace amines, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Chloride-Free Mesylation Using Methanesulfonic Anhydride

Mechanism of validation: By entirely omitting chloride from the reagent matrix, this protocol acts as a chemical fail-safe against


 displacement into alkyl chlorides 6[6].
  • Reagent Preparation: Under an inert atmosphere (Nitrogen/Argon), dissolve the target alcohol (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and a catalytic quantity of DMAP (0.1 eq) 7[7].

  • Anhydride Addition: Cool the vessel strictly to 0 °C. Add methanesulfonic anhydride (

    
    , 1.2 eq) portion-wise.
    Validation Checkpoint 1: The anhydride is a solid. Its visual dissolution paired with a very mild exotherm confirms the generation of the active sulfonylating complex.
    
  • Monitoring: Stir for 1–2 hours at 0 °C. Validation Checkpoint 2: Check conversion via TLC. Unlike MsCl pathways that slowly convert the product spot into a higher-Rf alkyl chloride over time, this profile will remain entirely stable as a single mesylate spot, validating the absence of nucleophilic chloride.

  • Scavenger Workup: Quench the reaction with deionized water. Wash the organic phase aggressively with 1M HCl 7[7]. Validation Checkpoint 3: Verify the pH of the aqueous wash is highly acidic (pH < 2). Pyridine strongly interferes with downstream chemistry, so complete protonation is required for accurate phase partitioning.

  • Final Isolation: Wash with saturated aqueous

    
     and brine. Dry over 
    
    
    
    and concentrate to yield analytically pure mesylate.

References

  • Common Organic Chemistry. "Alcohol to Mesylate - Common Conditions." Common Organic Chemistry. 6

  • Benchchem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." Benchchem. 2

  • Benchchem. "Technical Support Center: Sulfonylation of Primary Amines." Benchchem. 1

  • UniBa. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1." Università degli Studi di Bari Aldo Moro. 3

  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems." Chemistry Steps. 4

  • ECHEMI. "Mesylate Synthesis." ECHEMI. 7

Sources

purification techniques for products derived from 2-Oxocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for derivatives of 2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5)[1]. As a bifunctional intermediate featuring a highly electrophilic sulfonyl chloride group adjacent to a sterically demanding ketone[1], this reagent presents unique synthetic utility and purification challenges.

This guide is curated by our Application Science team for researchers developing novel sulfonamides, sulfonate esters, and targeted therapeutics (such as stilbene-based antifungals)[1][2]. Below, you will find targeted troubleshooting strategies, validated purification methodologies, and the chemical logic behind each step.

Pathway Visualization

To successfully purify derivatives of 2-Oxocyclohexane-1-sulfonyl chloride, one must understand its upstream synthesis. Because the pure sulfonyl chloride is highly moisture-sensitive and corrosive[1], modern protocols generate it in situ from a stable sulfonate salt before immediate coupling and downstream purification[2].

G A 2-Oxocyclohexane-1-sulfonate Potassium Salt B Oxalyl Chloride + DMF (cat) DCM, 0°C A->B Chlorination C 2-Oxocyclohexane-1-sulfonyl Chloride (In Situ) B->C Gas Evolution D Aminolysis (R-NH2) TEA, DCM, RT, 3h C->D Nucleophilic Attack E Aqueous Quench & Extraction (Water, Brine, Na2SO4) D->E Removes Salts F Silica Column Chromatography (e.g., PE/EA 3:1) E->F Removes Isomers G Purified Cyclohexyl Sulfonamide Derivative F->G Final Polish

Workflow for the synthesis and purification of 2-oxocyclohexyl sulfonamide derivatives.

Expert Troubleshooting & FAQs

Q1: My derivatization reaction shows incomplete conversion, and I detect a highly polar spot on TLC that stays at the baseline. What happened? The Causality: The baseline spot is likely the hydrolyzed byproduct, 2-oxocyclohexane-1-sulfonic acid. Sulfonyl chlorides are extremely sensitive to moisture[1]. If your amine, base (Triethylamine), or solvent (Dichloromethane) was not strictly anhydrous, ambient water outcompetes the amine as a nucleophile. The Solution: Switch to freshly distilled solvents and flame-dried glassware. When running the in situ generation of the sulfonyl chloride, maintain strict 0 °C conditions[2] to suppress thermal decomposition before the amine is introduced.

Q2: During silica gel column chromatography, my target 2-oxocyclohexyl sulfonamide streaks severely across multiple fractions. How do I achieve clean separation? The Causality: Streaking of these specific derivatives arises from a dual-threat mechanism: (1) strong hydrogen bonding from the newly formed secondary sulfonamide N-H, and (2) keto-enol equilibrium of the 2-oxocyclohexyl ring, which can be catalyzed by the slightly acidic silanol groups on standard silica gel. The Solution: Treat your silica gel column with 1% Triethylamine (TEA) in your starting mobile phase. This neutralizes the acidic silanol sites, halting column-induced tautomerization. Eluting with a gradient of Petroleum Ether to Ethyl Acetate (PE/EA), terminating at a 3:1 ratio, consistently yields sharp, distinct bands[2].

Q3: How do I remove residual triethylamine hydrochloride (TEA·HCl) and unreacted amines without losing polar target sulfonamides in the aqueous wash? The Causality: TEA is typically added in excess (e.g., 1.3 equivalents) to scavenge the HCl produced during the nucleophilic substitution[2]. A standard water wash can sometimes solubilize highly polar sulfonamide derivatives, leading to poor yields. The Solution: Utilize a saturated brine (NaCl) wash instead of pure water[2]. The high ionic strength of brine fully dissolves the TEA·HCl salt while "salting out" the organic target compound, forcing it to remain entirely in the organic Dichloromethane (DCM) phase.

Quantitative Process Parameters

Successful purification is inextricably linked to maintaining the correct stoichiometric and thermodynamic conditions during synthesis. Below is a summary of the quantitative data driving high-yield (up to 90%) recovery of 2-oxocyclohexane-1-sulfonyl derivatives[2]:

ParameterReagent / ConditionQuantity / RatioOperational Purpose
Equivalency Starting Amine1.0 eq (e.g., 5 mmol)Defined as the limiting reagent to maximize cost efficiency[2].
Equivalency Sulfonate Potassium Salt1.2 eq (e.g., 6 mmol)Excess drives the forward reaction to completion[2].
Equivalency Oxalyl Chloride1.2 eq (e.g., 6 mmol)1:1 stoichiometric matching with the sulfonate salt for activation[2].
Equivalency Triethylamine (TEA)1.3 eq (e.g., 6.5 mmol)Provides excess buffering capacity to neutralize HCl[2].
Time & Temp Chlorination Step3 hours, 0 °CPrevents thermal degradation of the reactive intermediate[2].
Chromatography PE / EA Eluent Ratio3:1 (v/v)Provides optimal

resolution, yielding ~90% recovery[2].

Validated Self-Correcting Protocols

To ensure uncompromising scientific integrity, the following step-by-step methodologies are designed as "self-validating systems." You can verify the success of each step before proceeding, minimizing wasted time and material.

Phase 1: Preparation & In Situ Generation
  • Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-Oxocyclohexane-1-sulfonate potassium (6 mmol) and oxalyl chloride (6 mmol) in anhydrous DCM (20 mL)[2]. Chill the system to 0 °C.

  • Activation: Slowly add a catalytic amount of N,N-Dimethylformamide (DMF, approx. 5 drops)[2].

  • Self-Validation Check: You will observe vigorous effervescence (gas evolution of CO and

    
    ). Stir for exactly 3 hours. Validation: The reaction is complete when gas bubbling entirely ceases, indicating full conversion to the active 2-oxocyclohexane-1-sulfonyl chloride solution.
    
Phase 2: Amidation (Coupling)
  • Reaction: In a separate dry flask, dissolve your target primary amine (5 mmol) and TEA (6.5 mmol) in anhydrous DCM (20 mL)[2].

  • Transfer: Slowly transfer the sulfonyl chloride solution generated in Phase 1 into the amine flask at 0 °C.

  • Self-Validation Check: Allow the reaction to warm to room temperature and stir for 3 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active amine spot and the emergence of a new, less polar UV-active spot confirms successful aminolysis.

Phase 3: Aqueous Extraction & Polish Purification
  • Quench & Wash: Quench the crude mixture with water (20 mL) to destroy any unreacted sulfonyl chloride. Extract the resulting mixture with DCM (30 mL × 3)[2]. Wash the combined organic layers with brine (100 mL) to remove salts[2].

  • Drying: Dry the organic layer over anhydrous

    
    [2]. Validation: The DCM solution must transition from cloudy to completely optically transparent. A cloudy organic phase indicates residual water micro-droplets.
    
  • Column Chromatography: Concentrate the organic layer in vacuo. Load the residue onto a silica gel column. Elute using a Petroleum Ether/Ethyl Acetate gradient (ending at 3:1)[2].

  • Final Verification: Collect the fractions corresponding to your target product. Validation: Analyze the purified solid via

    
     NMR (600 MHz in 
    
    
    
    ). The preservation of the 2-oxocyclohexyl moiety is verified by identifying the distinct multiplet signals corresponding to the cyclic aliphatic protons adjacent to the carbonyl[2].

References

  • Benchchem. 2-Oxocyclohexane-1-sulfonyl chloride.
  • Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Technical Support Center: Preventing Hydrolysis of 2-Oxocyclohexane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic researchers, you know that handling highly electrophilic intermediates requires precision. 2-Oxocyclohexane-1-sulfonyl chloride is a notoriously sensitive alpha-keto sulfonyl chloride. The adjacent ketone group exerts a powerful electron-withdrawing inductive effect, significantly increasing the electrophilicity of the sulfur center. During aqueous workups, this makes the molecule an easy target for nucleophilic attack by water, resulting in rapid degradation back to the corresponding sulfonic acid.

This guide synthesizes mechanistic insights with field-proven techniques to ensure your target compound survives the isolation phase.

Logical Workflow for Sulfonyl Chloride Workup

The decision matrix below illustrates the logical pathways for preserving the integrity of moisture-sensitive sulfonyl chlorides during post-reaction isolation.

G A Crude Reaction Mixture (2-Oxocyclohexane-1-sulfonyl chloride) B Workup Strategy A->B C Aqueous Extraction (Time-Sensitive) B->C Requires Biphasic D Resin Scavenging (Non-Aqueous) B->D Moisture Sensitive E Warm / Basic Quench (Hydrolysis) C->E T > 5°C F Cryogenic Brine Quench (Preservation) C->F T < 0°C

Decision matrix for 2-oxocyclohexane-1-sulfonyl chloride workup to prevent hydrolytic degradation.

Troubleshooting & FAQs

Q1: Why does my yield drop to near zero when using a standard bicarbonate wash? A1: Base-catalyzed hydrolysis is the primary culprit. While sodium bicarbonate (NaHCO₃) is commonly used to neutralize acid byproducts, the hydroxide ions generated in the aqueous equilibrium act as aggressive nucleophiles. For an alpha-keto sulfonyl chloride, this leads to near-instantaneous hydrolysis. As detailed in authoritative guides on 1 [1], any aqueous workup must utilize cold neutral water or brine, minimizing contact time to avoid generating the sulfonic acid.

Q2: What are the visible or analytical signs that hydrolysis occurred during the workup? A2: If an emulsion forms that is extremely difficult to break, it may indicate the formation of amphiphilic sulfonic acid salts. Analytically, a successful organic layer will show a distinct spot on TLC (visualized with KMnO₄ since the molecule lacks strong UV chromophores). If hydrolysis has occurred, you will observe intense baseline streaking on the TLC plate corresponding to the highly polar sulfonic acid derivative.

Q3: Is there a way to avoid aqueous workup entirely if the compound is too labile? A3: Yes. If the goal of the workup is simply to remove unreacted amines or acidic byproducts, 2 [2] is a vastly superior strategy for moisture-sensitive electrophiles. Solid-supported reagents like PS-Trisamine physically sequester impurities, allowing you to bypass liquid-liquid extraction and simply filter the reaction mixture.

Q4: How strictly do I need to control the temperature? A4: Rigorously. Literature surrounding the 3 [3] stresses that uncontrolled decomposition occurs above 5 °C. An ice/acetone bath should be utilized to hold the quenching environment between -5 °C and 0 °C.

Quantitative Stability Profile

To illustrate the causality between workup choices and product survival, below is a comparative table of degradation kinetics. Note how the combination of basic pH and ambient temperature accelerates the half-life destruction of the sulfonyl chloride.

Workup ConditionQuench Temp (°C)Aqueous Phase CompositionEst. Half-Life (t½)Expected Yield Loss (%)
Standard Aqueous 20 °CDI Water< 5 min> 60%
Mild Basic Wash 0 °CSat. NaHCO₃ (aq)< 2 min> 80%
Cryogenic Brine -5 to 0 °CSat. NaCl (aq)~ 45 min5 - 10%
Non-Aqueous Resin 20 °CNone (PS-Trisamine)Stable< 2%
Recommended Methodology: Cryogenic Biphasic Extraction Protocol

To ensure a self-validating and safe protocol, follow this step-by-step methodology designed to structurally preserve 2-oxocyclohexane-1-sulfonyl chloride.

1. Preparation & Pre-chilling

  • Cool the crude reaction mixture to -5 °C using an ice/salt or ice/acetone bath.

  • In a separate vessel, prepare a 1:1 (v/v) mixture of saturated aqueous NaCl (brine) and an immiscible, non-polar solvent (e.g., MTBE or DCM). Pre-chill this extraction mixture to 0 °C. Causality: Using brine instead of pure water drastically reduces the solubility of water in the organic phase, minimizing hydrolytic collisions.

2. Cryogenic Quenching

  • Slowly add the chilled crude reaction mixture dropwise into the vigorously stirred biphasic brine/MTBE solution.

  • Validation Check: Monitor the internal temperature of the quench vessel continuously with a thermocouple. Adjust the addition rate so the internal temperature never exceeds 2 °C.

3. Accelerated Phase Separation

  • Immediately transfer the quenched mixture to a pre-chilled separatory funnel.

  • Separate the layers within 2 to 3 minutes of the final addition. Causality: Sulfonyl chloride degradation is a function of time and interfacial contact. Minimizing residence time in the funnel halts competitive hydrolysis.

4. Rapid Organic Wash

  • Wash the organic layer once more with a fresh portion of cold brine (0 °C).

  • Validation Check: Pull a 10 µL aliquot of the organic layer, spot it onto a TLC plate (elute with 4:1 Hexanes:EtOAc), and stain with KMnO₄. A clean, defined spot without excessive baseline smearing validates that the sulfonyl chloride has not hydrolyzed into sulfonic acid.

5. Drying and Concentration

  • Dry the combined organic layers over anhydrous Na₂SO₄. (Warning: Do not use K₂CO₃, as the residual basicity will catalyze localized degradation).

  • Filter the drying agent and concentrate the filtrate under reduced pressure. Keep the rotary evaporator water bath strictly below 20 °C to yield the pure sulfonyl chloride.

References
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from[Link] [3]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with Bifunctional Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling regioselectivity in reactions involving bifunctional (or ambident) nucleophiles. Poor regioselectivity is a common challenge that can lead to difficult product separations, reduced yields, and project delays. Here, we will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional nucleophiles and why is controlling regioselectivity so challenging?

A bifunctional, or ambident, nucleophile is a chemical species that possesses two or more distinct nucleophilic centers, either of which can attack an electrophile.[1][2] This dual reactivity means that a single reaction can potentially lead to a mixture of constitutional isomers, creating a significant synthetic challenge.[1][3] A classic example is an enolate ion, which can undergo C-alkylation or O-alkylation.[2] The difficulty lies in convincing the nucleophile to attack exclusively through one desired site, as multiple factors—often subtle and interdependent—can influence the reaction pathway.[1][4]

Q2: What are the primary factors that I should consider to control the site of attack?

Controlling regioselectivity requires a multi-faceted approach. The outcome of the reaction is a delicate balance between several competing factors. The most critical to consider are:

  • The Nature of the Electrophile (HSAB Principle): The Hard and Soft Acids and Bases (HSAB) principle is a powerful qualitative tool. It states that hard acids prefer to react with hard bases, and soft acids with soft bases.[5] In the context of an ambident nucleophile, the more electronegative atom (e.g., oxygen) is typically the "harder" nucleophilic center, while a less electronegative atom (e.g., carbon or sulfur) is "softer".[6] Therefore, using a "hard" electrophile (like a carbocation from an SN1-type substrate) will favor reaction at the hard site, while a "soft" electrophile (like the sp³ carbon of an alkyl halide in an SN2 reaction) will favor the soft site.[3][5]

  • Solvent Effects: The choice of solvent is crucial as it can modulate the reactivity of the nucleophile.[7]

    • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the more electronegative (harder) nucleophilic center, effectively shielding it and reducing its nucleophilicity. This solvation favors attack from the less-solvated, softer site.[3][8]

    • Polar aprotic solvents (e.g., DMSO, DMF) are excellent at solvating cations but poorly solvate anions. This leaves the more electronegative, charge-dense (harder) site exposed and highly reactive, often favoring attack at this position.[3][4]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control): Reactions can be governed by either kinetic or thermodynamic control.[9][10]

    • Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that forms the fastest (i.e., via the pathway with the lowest activation energy).[11][12] This is often the less stable product.

    • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is often reversible, allowing the products to equilibrate. The major product will be the most stable one, regardless of how quickly it is formed.[11][12]

  • Steric Hindrance: Bulky groups on either the nucleophile or the electrophile can physically block one reaction site, thereby directing the reaction to the more accessible position.[2][3] This can be exploited by using sterically demanding protecting groups or reagents.[13]

Troubleshooting Guides: Common Scenarios

Scenario 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

This is the most common problem. The key is to identify the dominant factors at play and systematically adjust conditions to favor one pathway over the other.

Q: I am observing a near 1:1 mixture of N- and O-alkylation on an aminophenol. What is my first step?

A 1:1 mixture suggests that the intrinsic reactivity of the two nucleophilic sites (the nitrogen and the oxygen) is very similar under your current conditions. Your goal is to create a larger energy difference between the two competing reaction pathways.

Step-by-Step Troubleshooting Workflow:

  • Analyze the Mechanism & Reagents (HSAB):

    • Your Reagents: Are you using a hard or soft electrophile? For example, methyl iodide is a classic soft electrophile favoring SN2, which would preferentially react with the softer nitrogen atom. Conversely, a reaction generating a carbocation intermediate (SN1 conditions) would be a hard electrophile, favoring reaction at the harder oxygen atom.[3][5]

    • Action: To favor N-alkylation (soft-soft interaction), ensure your conditions strongly favor an SN2 mechanism (e.g., use a primary alkyl halide). To favor O-alkylation (hard-hard interaction), try switching to an electrophile that has more SN1 character.

  • Modify the Solvent Environment:

    • Current Solvent: What solvent are you using? If you are using a polar aprotic solvent like DMF, you are likely enhancing the reactivity of the harder phenoxide oxygen.

    • Action: To favor N-alkylation , switch to a protic solvent like isopropanol. The solvent will hydrogen-bond with the oxygen, "deactivating" it and allowing the softer nitrogen to be the more competitive nucleophile.[3][8]

  • Adjust the Temperature:

    • Hypothesis: Determine which product is more stable. O-alkylated products are often thermodynamically more stable than N-alkylated ones. The product formed faster is the kinetic product.[12]

    • Action: Run the reaction at a very low temperature (e.g., -78 °C to 0 °C) and quench it quickly to favor the kinetic product .[11] Conversely, run the reaction at a higher temperature for a longer period to allow equilibrium to be reached, favoring the thermodynamic product .[11][14]

Troubleshooting Decision Workflow

G start Poor Regioselectivity Observed hsab Analyze HSAB Principle (Electrophile Nature) start->hsab solvent Change Solvent System hsab->solvent If mixture persists sub_hsab1 Favor Soft Site (e.g., N, C, S)? Use Soft Electrophile (R-I, R-Br) Promote SN2 hsab->sub_hsab1 sub_hsab2 Favor Hard Site (e.g., O)? Use Hard Electrophile (R-OTs) Promote SN1 hsab->sub_hsab2 temp Adjust Temperature (Kinetic vs. Thermodynamic) solvent->temp If still unselective sub_solvent1 Favor Soft Site? Use Protic Solvent (EtOH, H2O) (Solvates hard site) solvent->sub_solvent1 sub_solvent2 Favor Hard Site? Use Polar Aprotic (DMF, DMSO) (Exposes hard site) solvent->sub_solvent2 protect Use Protecting Groups temp->protect For definitive control sub_temp1 Low Temp, Short Time Favors Kinetic Product (Fastest-forming) temp->sub_temp1 sub_temp2 High Temp, Long Time Favors Thermodynamic Product (Most stable) temp->sub_temp2 sub_protect Mask one nucleophilic site (e.g., protect amine as carbamate to force O-alkylation) protect->sub_protect result Improved Selectivity sub_hsab1->result sub_hsab2->result sub_solvent1->result sub_solvent2->result sub_temp1->result sub_temp2->result sub_protect->result G cluster_0 Reaction Coordinate Diagram A Reactant (Bifunctional Nucleophile + E+) TS1 TS_kinetic A->TS1 ΔG‡ (low) P1 Kinetic Product (Forms Faster) TS2 TS_thermo A->TS2 ΔG‡ (high) P2 Thermodynamic Product (More Stable) TS1->P1 P1->P2 Equilibration (High Temp) TS2->P2

Sources

managing decomposition of 2-Oxocyclohexane-1-sulfonyl chloride upon storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I regularly assist drug development teams and synthetic chemists in navigating the unique challenges posed by highly reactive electrophiles.

Treating 2-Oxocyclohexane-1-sulfonyl chloride like a standard, bench-stable aryl sulfonyl chloride (such as tosyl chloride) is the leading cause of synthetic failure. Because of its unique structural features, it possesses a completely different stability landscape. This guide is designed to move beyond basic handling instructions and explain the causality behind its decomposition, empowering you to build self-validating workflows that guarantee experimental success.

FAQ 1: Mechanistic Causes of Decomposition

Q: Why does my 2-Oxocyclohexane-1-sulfonyl chloride degrade so rapidly during standard storage compared to other sulfonyl chlorides?

A: The instability is inherent to its molecular architecture. 2-Oxocyclohexane-1-sulfonyl chloride is a


-keto sulfonyl chloride[1]. The 

-proton located between the ketone and the sulfonyl group is highly acidic. This structural configuration drives several parallel decomposition pathways:
  • Trace Hydrolysis & Autocatalysis: Like all sulfonyl chlorides, exposure to ambient moisture triggers hydrolysis, producing the corresponding sulfonic acid and hydrogen chloride (HCl) gas. However, in

    
    -keto systems, this released HCl acts autocatalytically. It lowers the local pH, further accelerating unwanted enolization and subsequent degradation pathways[2].
    
  • Thermal Desulfonylation (SO

    
     Extrusion):  At room temperature, highly activated alpha-carbonyl sulfonyl chlorides are prone to thermal degradation via the formal extrusion of sulfur dioxide (SO
    
    
    
    ), leaving behind complex, chlorinated cyclic byproducts[2].
  • Self-Condensation: Due to the coexistence of a highly reactive electrophilic center and an enolizable ketone, the compound can undergo complex oligomerization if trace bases or nucleophilic impurities are present[1].

Visualization: Degradation Map & Strategic Mitigation

DecompositionPathways A 2-Oxocyclohexane-1-sulfonyl chloride (Target Reagent) B Hydrolysis (Trace Moisture) A->B C Thermal / Acidic (Enolization & SO2 Extrusion) A->C D Sulfonic Acid + HCl (Autocatalyst) B->D E Desulfonylated Byproducts (Complex Mixture) C->E D->A HCl accelerates degradation F In-Situ Generation (From K-Salt) F->A Freshly prepared bypasses storage

Degradation pathways of β-keto sulfonyl chlorides and in-situ mitigation strategies.

FAQ 2: Analytical Validation & Storage

Q: I suspect my current batch has degraded. How can I analytically confirm its viability, and what are the strict storage requirements if I must keep it neat?

A: Visual Inspection is your first self-validating check. Pure 2-oxocyclohexane-1-sulfonyl chloride is typically a colorless to pale-yellow oil or low-melting solid. A significant darkening to brown or black unequivocally indicates substantial decomposition[3].

If you must store the isolated neat compound, you must rigorously control temperature and atmosphere. Below is a comparative table of storage conditions and expected stability profiles derived from reactive sulfonyl halide studies:

Table: Quantitative Shelf-Life Estimates vs. Storage Conditions

Storage ConditionAtmospherePhysical StateEstimated Shelf LifePrimary Degradation Risk
25°C (Room Temp) Ambient AirNeat< 24 HoursCritical (Rapid Hydrolysis & SO

Extrusion)
4°C (Fridge) Ambient AirNeat1 - 2 WeeksHigh (Moisture permeation & condensation)
-20°C (Freezer) Argon/NitrogenNeat3 - 6 MonthsModerate (Autocatalytic HCl buildup over time)
Room Temp Solution (e.g., DCM)Solvated< 12 HoursHigh (Solvent acts as an interactive medium)
Precursor (K-Salt) Ambient AirSolid Salt> 2 Years Negligible (Recommended Strategy)

FAQ 3: The Ultimate Workaround (In-Situ Generation)

Q: No matter how carefully I store it under Argon at -20°C, my downstream sulfonylation yields are inconsistent. Is there a better strategy?

A: Yes. The most scientifically robust method to eliminate storage-induced decomposition is to bypass storing the reactive chloride entirely. Instead, store the chemically stable potassium 2-oxocyclohexane-1-sulfonate salt and generate the highly reactive sulfonyl chloride in situ immediately prior to your coupling reaction[4].

Below is a validated, step-by-step experimental methodology for in-situ generation, adapted from recent state-of-the-art synthetic workflows[4].

Experimental Protocol: In-Situ Synthesis of 2-Oxocyclohexane-1-sulfonyl chloride

Mechanism & Causality: This protocol utilizes oxalyl chloride activated by catalytic DMF. The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack complex. This complex acts as the true chlorinating agent, replacing the sulfonate hydroxyl group with a chloride atom under mild, neutral conditions that prevent premature enolization[4].

Required Materials:

  • Potassium 2-oxocyclohexane-1-sulfonate (1.0 eq)

  • Oxalyl chloride (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~5 drops per 6 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Inert Gas (Argon or N

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a standard reaction flask and backfill with an inert atmosphere (Argon or Nitrogen).

  • Suspension: Add potassium 2-oxocyclohexane-1-sulfonate (e.g., 1.3 g, 6.0 mmol) to the flask and suspend it in anhydrous DCM (20 mL).

  • Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Caution: This minimizes exotherms during the initial activation.

  • Reagent Addition: Slowly add oxalyl chloride (0.5 mL, 6.0 mmol) via a dry syringe.

  • Catalyst Activation (Self-Validating Step): Slowly add the catalytic anhydrous DMF (5 drops). You will immediately observe gas evolution (CO and CO

    
    ). This bubbling is a visual confirmation that the Vilsmeier-Haack active species is forming and reacting.
    
  • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. The cessation of gas evolution indicates the quantitative formation of 2-oxocyclohexane-1-sulfonyl chloride.

  • Immediate Coupling: Do not attempt to isolate or store the resulting solution. Immediately add your amine or alcohol nucleophile along with an acid scavenger (e.g., Triethylamine or Pyridine) directly to the flask at 0 °C to form your target sulfonamide or sulfonate ester[4],[3].

References

  • Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea | Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | ResearchGate[Link]

Sources

troubleshooting unexpected color changes in 2-Oxocyclohexane-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Oxocyclohexane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use. The following content provides in-depth, experience-based insights into why unexpected color changes occur and how to mitigate them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of 2-Oxocyclohexane-1-sulfonyl chloride has developed a yellow or brownish tint upon storage. Is it still usable?

A slight yellowing of sulfonyl chlorides upon standing is not uncommon and can be caused by slow decomposition, often accelerated by exposure to light, heat, or moisture.[1][2] This process can release gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which may also impart a sharp odor.[1][3] For many applications, a pale-yellow reagent might still be suitable. However, a significant darkening to brown or black suggests substantial decomposition.[2][3] For sensitive, high-stakes reactions, such as in late-stage pharmaceutical synthesis, it is strongly recommended to use a fresh or purified, colorless reagent to ensure reproducibility and high purity of the final product.[2]

Q2: I observed a rapid color change to dark brown or black immediately after adding a reagent to my reaction mixture containing 2-Oxocyclohexane-1-sulfonyl chloride. What is the likely cause?

This is a strong indicator of a rapid decomposition or an aggressive side reaction. The most common culprits include:

  • Presence of Water: Sulfonyl chlorides react exothermically with water (hydrolysis) to form the corresponding sulfonic acid and HCl.[4][5] This can initiate further decomposition pathways, especially if the temperature increases.

  • High Reaction Temperature: Thermal decomposition is a known issue for sulfonyl chlorides.[3] The β-keto functionality in 2-Oxocyclohexane-1-sulfonyl chloride can make it more susceptible to heat-induced side reactions. Running reactions at elevated temperatures can accelerate decomposition, leading to discoloration.[3]

  • Strongly Basic or Nucleophilic Reagents: While the intended reaction is with a nucleophile, highly reactive reagents can promote complex side reactions or polymerization, resulting in colored byproducts.

  • Radical Pathways: The presence of radical initiators (or formation under thermal/photochemical stress) can lead to radical-mediated decomposition, which often produces colored impurities.[3]

Q3: What are the primary decomposition products that could be causing the color?

While the pure starting material and the desired products (sulfonamides, sulfonate esters) are typically colorless, decomposition can lead to a variety of colored species.[6] The exact structures can be complex and are often a mixture of oligomeric or polymeric materials. The color arises from the formation of highly conjugated systems or radical species. The initial decomposition products include sulfur dioxide and HCl, but subsequent reactions of the reactive organic fragment can lead to colored tars.[3]

In-Depth Troubleshooting Guides

Issue 1: Reaction Turns Yellow/Brown During Workup

Scenario: Your reaction proceeds cleanly (as monitored by TLC/LCMS), but upon adding water or an aqueous solution for extraction, a persistent yellow or brown color develops in the organic layer.

Causality Analysis: This issue points directly to the hydrolysis of unreacted sulfonyl chloride or other reactive intermediates. The generated HCl can acidify the aqueous layer, and this acidic, biphasic environment, especially with heating or extended contact time, can promote the degradation of either the starting material or the product.

Troubleshooting Protocol:

  • Minimize Hydrolysis Time: Perform the aqueous workup as quickly as possible and always use cold solutions (e.g., ice-cold water or brine) to minimize the rate of hydrolysis and other temperature-dependent side reactions.[3]

  • Controlled Quenching: Instead of adding water directly to the reaction mixture, slowly add the reaction mixture to a vigorously stirred, cold, weak base solution, such as saturated aqueous sodium bicarbonate.[1] This neutralizes the generated HCl and quenches excess sulfonyl chloride in a controlled manner.

  • Inert Atmosphere: Ensure the reaction is worked up under an inert atmosphere (like nitrogen or argon) if the products are known to be sensitive to oxidation, which can also be a source of color.

Issue 2: The Reagent Itself is Dark, and Reaction Yields are Low with Significant Discoloration

Scenario: You are using an older bottle of 2-Oxocyclohexane-1-sulfonyl chloride that is noticeably discolored. The reaction is sluggish, provides a low yield of the desired product, and the crude material is a dark, oily residue that is difficult to purify.

Causality Analysis: The starting material has likely undergone significant decomposition during storage.[1][2] Using compromised material introduces impurities from the outset and lowers the effective concentration of the active reagent, leading to poor outcomes.

Troubleshooting Protocol:

  • Verify Reagent Quality: Before use, assess the purity of the sulfonyl chloride. A simple ¹H NMR can quickly reveal the presence of sulfonic acid (from hydrolysis) or other degradation products.

  • Purification of the Reagent (Use with Caution):

    • Distillation: For larger quantities, vacuum distillation can be effective. However, sulfonyl chlorides can be thermally labile, so this must be done with care at the lowest possible temperature and pressure.

    • Recrystallization: If the material is a solid or can be induced to crystallize, recrystallization from a non-polar solvent like hexanes or a mixture of ether and petroleum ether can be effective.[7]

    • Safety First: Always handle sulfonyl chlorides in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][8]

  • Procure Fresh Reagent: The most reliable solution is to purchase or synthesize a fresh batch of the reagent. The synthesis often involves the chlorination of the corresponding sulfonic acid or its salt.[6][9]

Preventative Measures & Best Practices

To avoid these issues, integrating the following best practices into your workflow is essential.

Practice AreaRecommendationRationale
Storage Store 2-Oxocyclohexane-1-sulfonyl chloride in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and in a cool, dry, dark place (refrigerated if possible).[2][5]Minimizes exposure to moisture, oxygen, and light, which are key contributors to decomposition over time.[1]
Solvent & Reagent Quality Always use freshly dried, anhydrous solvents and ensure all reagents are free from water.[3]Water is the primary culprit for hydrolysis, leading to the formation of sulfonic acid and reduced yields.[5]
Reaction Temperature Maintain the recommended reaction temperature. For many reactions involving sulfonyl chlorides, temperatures below 30 °C are advised unless a protocol specifies otherwise.[3]Higher temperatures significantly increase the rate of decomposition and side reactions.[3]
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[3]Prevents atmospheric moisture from entering the reaction and protects sensitive compounds from air oxidation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing unexpected color changes.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Causes cluster_solution Solutions observe Unexpected Color Change in Reaction when When did color appear? observe->when storage During Storage/ Reagent is colored when->storage Before Reaction reaction During Reaction/ Workup when->reaction During/After cause_storage Decomposition due to: - Moisture - Heat/Light - Air (O₂) storage->cause_storage cause_reaction Rapid Reaction/Decomposition: - Water in reagents/solvents - High Temperature - Radical Pathways - Unstable Intermediates reaction->cause_reaction sol_storage 1. Use Fresh Reagent 2. Purify by Distillation/   Recrystallization (Caution!) 3. Check Purity (NMR) cause_storage->sol_storage sol_reaction 1. Use Anhydrous Solvents 2. Control Temperature (Cooling) 3. Degas Solvents 4. Controlled Quenching   (add to cold NaHCO₃ aq.) cause_reaction->sol_reaction

Caption: Troubleshooting Decision Tree for Color Changes.

Potential Degradation Pathway

The presence of the β-keto group can potentially influence the stability of the sulfonyl chloride. Under certain conditions, such as in the presence of trace moisture and heat, an elimination reaction could occur, leading to highly reactive and unstable intermediates that can polymerize into colored materials.

G A 2-Oxocyclohexane- 1-sulfonyl chloride B Reactive Intermediate (e.g., via elimination/rearrangement) A->B Heat / Light (Decomposition) E Hydrolysis A->E H₂O (Moisture) C Polymerization / Further Reactions B->C D Colored Byproducts (Tars) C->D F 2-Oxocyclohexane- 1-sulfonic acid + HCl E->F

Caption: Simplified Potential Degradation Pathways.

References

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Wikipedia. (2024). Sulfuryl chloride. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • BenchChem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
  • BenchChem. (n.d.). 2-Oxocyclohexane-1-sulfonyl chloride.
  • Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.

Sources

dealing with tautomerization of the β-keto moiety during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-Keto Moiety Transformations. As Senior Application Scientists, we understand that managing the thermodynamic keto-enol equilibrium is one of the most persistent challenges in complex molecule synthesis.

The tautomerization of 1,3-dicarbonyls and β-keto esters fundamentally alters their electronic landscape, leading to ambident reactivity, spontaneous loss of stereochemical integrity, and severe analytical artifacts. This guide bypasses surface-level symptom management and dives into the causality of these phenomena, providing you with self-validating protocols to precisely govern the behavior of the β-keto moiety.

Part 1: Quantitative Diagnostic Matrix

Before troubleshooting a reaction, it is critical to understand how varying environmental factors dictate the dominant tautomer and reactive pathway. Use this data matrix to predict and control the equilibrium shifts in your system.

VariableCondition AppliedMechanistic EffectPredicted Outcome
Solvent Polarity Non-polar aprotic (Hexane, C6H6)Promotes intramolecular H-bonding.Up to 46%+ Enol tautomer formation[1].
Solvent Polarity Polar protic (H2O, MeOH)Disrupts intramolecular H-bonding via intermolecular solvent interactions.Predominant Keto tautomer stabilization[1].
Enolate Cation K⁺ or Cs⁺ (Weakly coordinating)Loose ion pairing; exposes the hard oxy-anion.Kinetically drives O-alkylation [2].
Enolate Cation Li⁺ (Strongly coordinating)Covalent binding to enolate oxygen; masks the O-nucleophile.Thermodynamically drives C-alkylation [2].
Electrophile Hard (Alkyl sulfonates)Favors interaction with the hard nucleophilic oxygen.Major O-alkylation product[2].
Chelation State Addition of TiCl₄Forms rigid bidentate six-membered chelate.Locks conformation; halts racemization [3].

Part 2: Core Troubleshooting Guides & FAQs

Q1: My alkylation of a β-keto ester is yielding an inseparable mixture of products. Why am I getting O-alkylation instead of the desired C-alkylation, and how do I fix it?

The Causality: Enolates generated from β-dicarbonyls are ambident nucleophiles. While C-alkylation forms a stronger covalent bond (thermodynamically favored), O-alkylation is highly competitive kinetically. If you are using polar protic solvents, they form strong hydrogen bonds with the enolate moiety, artificially stabilizing the localized oxy-anion and driving O-alkylation[4]. Furthermore, using bases with large, loosely coordinating counter-ions (like K₂CO₃) leaves the enolate oxygen exposed[2].

The Solution: Strip away the hydrogen-bonding stabilization. Switch to a polar aprotic solvent like Acetonitrile (ACN) or Dichloromethane (DCM), which lack protic interactions and leave the softer carbon atom nucleophilically active[4][5]. To strictly enforce C-alkylation, swap your base to one containing a Lithium cation (e.g., LiOtBu or LDA). Lithium binds covalently and tightly to the enolate oxygen, sterically masking the O-alkylation pathway and forcing the electrophile to react at the α-carbon[2].

Q2: I am attempting a diastereoselective reduction on an α-substituted β-keto ester, but the starting material is rapidly racemizing at the α-stereocenter. How do I lock the stereochemistry?

The Causality: The α-proton nestled between two carbonyls is exceptionally acidic. Even under neutral or mildly basic conditions, the molecule rapidly equilibrates between its diketo and planar enol forms. Because the enol intermediate is sp² hybridized, any pre-existing stereochemistry at the α-carbon is permanently erased upon re-protonation, resulting in racemic mixtures and poor diastereomeric ratios (dr)[6].

The Solution: You must physically trap the diketone geometry to halt the enolization equilibrium. Prior to introducing your reducing agent, pre-treat the β-keto ester with a strongly chelating Lewis acid like Titanium Tetrachloride (TiCl₄). TiCl₄ forms a rigid, bidentate chelate complex with the two carbonyl oxygens. This molecular "locking" suppresses tautomerization, prevents α-center racemization, and creates a highly biased steric face, ensuring high syn-diastereoselectivity during the subsequent borane reduction[3][7]. Alternatively, if dealing with scalable solid products, employing Crystallization-Induced Diastereomer Transformation (CIDT) can funnel equilibrating diastereomers into a single crystalline stereoisomer[8].

Q3: My NMR spectrum for a simple β-keto ester looks like an impure mixture with broad, unresolved peaks. Is my compound degrading?

The Causality: It is highly unlikely your compound is degrading; you are observing an analytical artifact. The keto-enol interconversion is often "slow" on the NMR timescale[9]. Consequently, the instrument records independent signals for both the keto and enol species simultaneously. This manifests as dual ester peaks, a distinct vinylic proton signal (~5.0 ppm), and heavily shifted enolic -OH peaks, mimicking an impurity profile.

The Solution: Use solvent effects to deliberately crash the equilibrium to one extreme. To observe a clean Keto spectrum , dissolve your sample in a highly polar protic solvent like D₂O or CD₃OD. The solvent will form intermolecular hydrogen bonds with the carbonyls, breaking the enol's internal stability[1]. To observe the Enol spectrum , use non-polar aprotic solvents like C₆D₆ or Hexane, which maximize the internal hydrogen-bonding stabilization of the six-membered enol ring[1].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Strictly Regioselective C-Alkylation of β-Keto Esters

This protocol utilizes hard/soft acid-base tuning and continuous in-process analytical validation to prevent O-alkylation artifacts.

  • Enolate Generation: Under an inert Argon atmosphere, dissolve your β-keto ester (1.0 equiv) in strictly anhydrous Acetonitrile (ACN) (0.2 M concentration). Cool the flask to 0 °C.

  • Lithiation: Add Lithium tert-butoxide (LiOtBu) (1.1 equiv) portion-wise. Stir for 30 minutes. The Li⁺ cation will covalently mask the enolate oxygen.

  • Electrophile Addition: Introduce the alkyl halide (soft electrophile, e.g., alkyl iodide) (1.2 equiv) dropwise.

  • Self-Validation Step (NMR Quench): After 2 hours, withdraw a 0.1 mL aliquot. Quench it into 0.5 mL D₂O and extract with CDCl₃. Run a rapid ¹H-NMR. Validation parameter: The absence of a new vinylic proton at ~5.0–5.5 ppm confirms that O-alkylation has been successfully suppressed. A successful C-alkylation will show the disappearance of the starting material's α-protons and the emergence of a new coupled methine signal.

  • Workup: Once validated, quench the bulk reaction with saturated NH₄Cl, extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure[4][5].

Protocol 2: Stereoretentive TiCl₄-Mediated Reduction

This protocol locks the β-keto geometry prior to reduction to prevent racemization.

  • Chelation Setup: Dissolve the enantiopure α-alkyl-β-keto ester in anhydrous Dichloromethane (DCM). Cool dramatically to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Locking: Add TiCl₄ (1.1 equiv) dropwise.

  • Self-Validation Step (Visual Indicator): Allow to stir for 30 minutes. Validation parameter: You must observe a distinct color shift (typically to a deep red or intense yellow-orange). This visual cue validates that the stable bidentate Ti-chelate has formed, securely locking the stereocenter and preventing enolization[3].

  • Reduction: Slowly add a solution of Pyridine-Borane complex (1.5 equiv) in DCM. Maintain -78 °C for 4 hours to ensure strict stereochemical control.

  • Workup: Quench carefully at -78 °C with 1M HCl to break the robust Titanium chelate. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography. Determine the diastereomeric ratio via chiral HPLC[3].

Part 4: Logical Workflow Diagram

The following logical decision tree maps the causality and corrective actions for common β-keto tautomerization failures.

G Root β-Keto Tautomerization Troubleshooting Issue1 Regioselectivity Failure (O-Alkylation) Root->Issue1 Issue2 Stereocenter Loss (Racemization) Root->Issue2 Issue3 NMR Spectral Complexity (Peak Broadening) Root->Issue3 Mech1 Protic Solvent H-Bonding Stabilizes Oxy-anion Issue1->Mech1 Causality Mech2 Rapid Keto-Enol Equilibration Issue2->Mech2 Causality Mech3 Slow Interconversion on NMR Timescale Issue3->Mech3 Causality Sol1 Switch to Aprotic Solvent (ACN/DCM) & Li+ Base Mech1->Sol1 Action Sol2 Add TiCl4 Lewis Acid for Chelation Control Mech2->Sol2 Action Sol3 Shift Equilibrium via Solvent Polarity (Water vs Hexane) Mech3->Sol3 Action

Figure 1: Decision tree diagnosing tautomerization issues mapping the observed symptom, the mechanistic causality, and the definitive chemical intervention.

References

  • Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Publishing. Available at:[Link][4][5]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. Available at: [Link][2]

  • Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. ACS Publications. Available at:[Link][7]

  • Keto-Enol Tautomerism: Mechanism with Examples. PSIBERG. Available at:[Link][1]

  • Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. ResearchGate. Available at:[Link][9]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Available at:[Link][8]

Sources

Validation & Comparative

A Comparative Guide to Novel Sulfonamides Derived from 2-Oxocyclohexane-1-sulfonyl chloride: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] The continuous exploration of novel sulfonamide derivatives is driven by the need for compounds with improved efficacy, selectivity, and reduced side effects. This guide provides an in-depth technical overview of a promising class of novel sulfonamides synthesized from 2-oxocyclohexane-1-sulfonyl chloride. We will delve into their synthesis, characterization, and a comparative analysis of their biological performance against established alternatives, supported by experimental data.

The Synthetic Advantage: Leveraging 2-Oxocyclohexane-1-sulfonyl chloride

The choice of 2-oxocyclohexane-1-sulfonyl chloride as a starting material offers a strategic advantage in the synthesis of novel sulfonamides.[2] This versatile reagent features a highly reactive sulfonyl chloride group adjacent to a ketone on a cyclohexane ring, making it a potent electrophile for reactions with a wide range of nucleophiles, particularly primary and secondary amines, to form sulfonamides.[2] This reactivity allows for the introduction of the 2-oxocyclohexylsulfonyl moiety into various molecular scaffolds, paving the way for the creation of a diverse library of new chemical entities with potential therapeutic applications.[2]

General Synthesis Protocol

The synthesis of novel sulfonamides from 2-oxocyclohexane-1-sulfonyl chloride is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine in the presence of a base.[3][4] The base serves to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: General Synthesis of Novel Sulfonamides

Materials:

  • 2-Oxocyclohexane-1-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • To a solution of the amine in the chosen solvent, add the base at 0 °C.

  • Slowly add a solution of 2-oxocyclohexane-1-sulfonyl chloride in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Alternative Synthetic Routes

While the reaction of sulfonyl chlorides with amines is a well-established method, several modern alternatives offer milder conditions and broader substrate scope.[5] These include:

  • Direct C-H Sulfonamidation: This atom-economical method avoids the pre-functionalization of an arene but often requires expensive transition metal catalysts.[5]

  • Activation of Sulfonyl Fluorides: Sulfonyl fluorides are more stable and easier to handle than their chloride counterparts.[5][6]

  • One-Pot Synthesis using DABSO: This method utilizes a stable sulfur dioxide surrogate for the synthesis of sulfonamides.[5]

These alternative methods provide valuable tools for medicinal chemists to synthesize a wider range of sulfonamide derivatives.

Comprehensive Characterization of Novel Sulfonamides

The structural elucidation of newly synthesized sulfonamides is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretching of the amide and the characteristic S=O stretching of the sulfonamide group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbon atoms, allowing for the complete structural assignment of the molecule.[8][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.[7]

  • Elemental Analysis: Verifies the elemental composition of the synthesized compound.[9]

Performance Comparison: Biological Activities of Novel Sulfonamides

The therapeutic potential of novel sulfonamides is evaluated through a battery of in vitro and in vivo biological assays. This section presents a comparative analysis of the performance of sulfonamides derived from 2-oxocyclohexane-1-sulfonyl chloride against other alternatives in key therapeutic areas.

Antimicrobial Activity

Sulfonamides have a long history as effective antimicrobial agents.[8] They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The antimicrobial activity of novel sulfonamides is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Novel Sulfonamide 1 1.52.0[3]
Novel Sulfonamide 2 5.2512.5[3]
Sulfamethoxazole (Standard) >10050[8]
Ciprofloxacin (Standard) <1<1[7]

Lower MIC values indicate higher antimicrobial activity.

The data in Table 1 suggests that Novel Sulfonamide 1 exhibits potent antibacterial activity against both S. aureus and E. coli, with MIC values significantly lower than the standard sulfonamide drug, sulfamethoxazole.[3][8]

Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives as potent anticancer agents, acting through various mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[1][10] The in vitro anticancer activity is often evaluated by determining the concentration required to inhibit 50% of cancer cell growth (IC50).

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)DLD-1 (Colon Cancer)Reference
Novel Sulfonamide 9b Potent and Selective--[10]
Novel Chalcone-Sulfonamide 4 -Most Potent in study-[11]
Novel 1,2,4-Triazine Sulfonamide --Induces apoptosis[12]
Doxorubicin (Standard) 0.040.490.1-

The results indicate that novel sulfonamides show promising and, in some cases, selective anticancer activity against various cancer cell lines.[10][11][12] For instance, compound 9b demonstrated a potent and selective antiproliferative effect against A549 lung cancer cells.[10]

Enzyme Inhibition

Sulfonamides are known to inhibit a variety of enzymes, including carbonic anhydrases, which are implicated in several diseases like glaucoma and cancer.[7][13] Their inhibitory potential is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 3: Comparative Enzyme Inhibition (Ki in nM or IC50 in µM)

CompoundCarbonic Anhydrase IX (Cancer-related)Acetylcholinesterase (Alzheimer's-related)Butyrylcholinesterase (Alzheimer's-related)Reference
Novel Sulfonamide 23 80.2 nM (Ki)--[13]
Novel Sulfonamide 29 26.7 nM (Ki)--[13]
Novel Piperazine-Sulfonamide 5 -1.003 mM (IC50)1.008 mM (IC50)[14]
Acetazolamide (Standard) 25 nM (Ki)--[13]

The data highlights the potential of novel sulfonamides as selective enzyme inhibitors. For example, compound 23 showed selective inhibition of the cancer-associated carbonic anhydrase IX over other isoforms.[13]

Visualizing the Synthetic and Mechanistic Pathways

To better understand the synthesis and potential mechanisms of action, we can use diagrams to visualize these processes.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product 2-Oxocyclohexane-1-sulfonyl chloride 2-Oxocyclohexane-1-sulfonyl chloride Reaction Reaction 2-Oxocyclohexane-1-sulfonyl chloride->Reaction Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Novel Sulfonamide Novel Sulfonamide Column Chromatography->Novel Sulfonamide Reaction->Quenching

Caption: General workflow for the synthesis of novel sulfonamides.

Potential Mechanism of Antibacterial Action

Antibacterial_Mechanism PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folic_Acid_Pathway Folic Acid Synthesis DHPS->Folic_Acid_Pathway Essential for Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Inhibition Folic_Acid_Pathway->Bacterial_Growth Leads to

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion and Future Directions

The novel sulfonamides derived from 2-oxocyclohexane-1-sulfonyl chloride represent a promising class of compounds with significant potential in various therapeutic areas, including antimicrobial and anticancer applications. The synthetic accessibility and the diverse biological activities observed warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical space holds great promise for the development of next-generation sulfonamide-based drugs.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

  • Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. ResearchGate. [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC. [Link]

  • In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Taylor & Francis. [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Enzyme Inhibition Activity of a Novel Nitrogen-containing Heterocyclic Sulfonamide. Bentham Science. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org. [Link]

  • Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

A Comparative Guide to Sulfonylating Agents: Unveiling the Unique Reactivity of 2-Oxocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of synthetic organic chemistry, particularly within pharmaceutical and materials science, the sulfonyl chloride moiety stands as a cornerstone functional group.[1] Its ability to readily react with nucleophiles to form stable sulfonamides and sulfonate esters makes it an indispensable tool for molecular construction.[2][3] While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the quest for novel reactivity and molecular diversity has brought specialized reagents to the forefront. This guide provides an in-depth comparative analysis of one such reagent, 2-Oxocyclohexane-1-sulfonyl chloride , benchmarking its performance against its more common aliphatic and aromatic counterparts. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary for informed reagent selection and reaction optimization.

The Bedrock of Reactivity: Electronic and Steric Effects

The reactivity of any sulfonyl chloride (R-SO₂Cl) is fundamentally governed by the electrophilicity of the sulfur atom. This sulfur center is rendered highly electron-deficient by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1][4] The subsequent departure of the chloride ion, an excellent leaving group, drives the reaction forward. Two primary factors modulate this intrinsic reactivity:

  • Electronic Effects: The nature of the 'R' group is paramount. Electron-withdrawing groups (EWGs) attached to the sulfur atom intensify the partial positive charge on the sulfur, enhancing its electrophilicity and accelerating the rate of nucleophilic attack.[5][6] Conversely, electron-donating groups (EDGs) diminish the sulfur's electrophilicity, leading to decreased reactivity.[6]

  • Steric Hindrance: The size of the 'R' group and any substituents near the sulfonyl moiety can physically impede the approach of a nucleophile.[7] Highly congested sulfonyl chlorides will generally react more slowly than their sterically unencumbered analogues.[8]

The Contenders: A Structural Overview

To understand the unique position of 2-Oxocyclohexane-1-sulfonyl chloride, we must first appreciate the characteristics of the established alternatives.

  • Methanesulfonyl Chloride (MsCl): The simplest aliphatic sulfonyl chloride, MsCl is a potent, sterically unhindered electrophile.[5] Its small size and the absence of any electronic stabilizing groups on the methyl moiety contribute to its high reactivity.[9]

  • Benzenesulfonyl Chloride (BsCl): As the parent aromatic sulfonyl chloride, BsCl serves as a crucial benchmark. The phenyl ring offers a degree of electronic stabilization, making it generally less reactive than MsCl.[9]

  • p-Toluenesulfonyl Chloride (TsCl): Perhaps the most widely used aromatic sulfonyl chloride, TsCl is structurally similar to BsCl but includes a para-methyl group. This methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to BsCl, making it a stable and predictably reactive reagent.[5][6]

  • 2-Oxocyclohexane-1-sulfonyl chloride: This reagent possesses a unique structural feature: a ketone group at the C2 position, immediately adjacent to the sulfonyl chloride at C1.[2] This α-keto group is a powerful electron-withdrawing group, which, based on first principles, should dramatically increase the electrophilicity of the sulfonyl sulfur, marking it as a highly reactive sulfonylating agent.

Data-Driven Reactivity Comparison

The interplay of electronic and steric factors results in a clear hierarchy of reactivity. While precise kinetic data across a universal set of conditions is sparse in the literature, a qualitative and semi-quantitative comparison can be constructed from established chemical principles and reported reaction outcomes.

Sulfonyl Chloride Structure Key Structural Feature Dominant Electronic Effect of 'R' Group Steric Hindrance Anticipated Reactivity
2-Oxocyclohexane-1-sulfonyl chloride C₆H₉ClO₃Sα-Keto groupStrong Electron-Withdrawing (-I)ModerateVery High
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClMethyl groupWeakly Electron-Donating (+I)LowHigh
Benzenesulfonyl Chloride (BsCl) C₆H₅SO₂ClPhenyl groupWeakly Withdrawing (Inductive) / Stabilizing (Resonance)ModerateModerate
p-Toluenesulfonyl Chloride (TsCl) C₇H₇ClO₂Sp-Tolyl groupWeakly Electron-Donating (+I, Hyperconjugation)Moderate-HighModerate-Low

The profound electron-withdrawing nature of the α-keto group in 2-Oxocyclohexane-1-sulfonyl chloride is expected to render it significantly more reactive than even MsCl, making it an ideal candidate for reactions involving poorly nucleophilic substrates or when rapid reaction times are desired.

Mechanistic Considerations & Visualization

The sulfonylation of alcohols and amines generally proceeds via a nucleophilic substitution pathway at the sulfur center. While debate exists between a concerted Sₙ2-like mechanism and a stepwise addition-elimination pathway, both involve the attack of the nucleophile on the electrophilic sulfur.[1][10]

Sulfonylation_Mechanism cluster_caption NuH R'-OH / R'R''NH (Nucleophile) TS [Transition State] NuH->TS Nucleophilic Attack SulfonylCl R-SO₂Cl (Electrophile) SulfonylCl->TS Base Base (e.g., Pyridine) Base->NuH Deprotonation Product R-SO₂-OR' / R-SO₂-NR'R'' (Sulfonate / Sulfonamide) TS->Product Loss of Cl⁻ Salt Base-H⁺ Cl⁻ TS->Salt caption_node General mechanism for nucleophilic sulfonylation.

Caption: General mechanism for nucleophilic sulfonylation.

The choice of base is a critical experimental parameter. For TsCl and BsCl, pyridine is often used as both a base and a solvent; it effectively neutralizes the HCl byproduct and can also act as a nucleophilic catalyst.[11] For the highly reactive MsCl, a non-nucleophilic base like triethylamine (Et₃N) is preferred. In the presence of a strong base, MsCl can be deprotonated at the α-carbon to form a highly reactive "sulfene" intermediate (CH₂=SO₂), which follows a different reaction pathway.[12] Given the high anticipated reactivity of 2-Oxocyclohexane-1-sulfonyl chloride, a non-nucleophilic base and carefully controlled temperatures are advisable to prevent unwanted side reactions.

Reactivity_Factors cluster_caption Start Choosing a Sulfonyl Chloride Reactivity Desired Reactivity? Start->Reactivity EWG R-Group has EWG? (e.g., α-keto) Reactivity->EWG High EDG R-Group has EDG? (e.g., p-Me) Reactivity->EDG Low/Moderate Sterics Sterically Hindered? EWG->Sterics No HighReactivity High Reactivity (e.g., 2-Oxo..., MsCl) EWG->HighReactivity Yes EDG->Sterics No LowReactivity Lower Reactivity (e.g., TsCl) EDG->LowReactivity Yes SlowerReaction Slower Reaction Rate Sterics->SlowerReaction Yes FasterReaction Faster Reaction Rate Sterics->FasterReaction No caption_node Decision framework for sulfonyl chloride reactivity. Experimental_Workflow cluster_caption Setup 1. Reaction Setup (Inert atmosphere, 0°C) Add 2. Reagent Addition (Base, then Sulfonyl Chloride) Setup->Add Monitor 3. Reaction Monitoring (TLC Analysis) Add->Monitor Monitor->Monitor Incomplete Workup 4. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify 5. Purification (Dry, Concentrate, Chromatograph/Recrystallize) Workup->Purify Product Pure Product Purify->Product caption_node Standard workflow for sulfonylation reactions.

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Oxocyclohexane Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxocyclohexane sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including fungicidal and antitumor properties.[1] The synthesis of these β-keto sulfonamides has traditionally relied on a limited set of reagents and conditions. This guide provides an in-depth comparison of classical and modern alternative reagents, offering experimental insights to aid in the selection of the most appropriate synthetic route.

The Classical Approach: α-Sulfonylation of Ketone Enolates

The most established method for the synthesis of 2-oxocyclohexane sulfonamides involves the reaction of a pre-formed cyclohexanone enolate with a sulfonyl chloride. This method, while functional, often requires strong bases and cryogenic temperatures, and the handling of moisture-sensitive reagents.

Typical Reaction: Cyclohexanone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to form the lithium enolate. This is then quenched with an appropriate sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to yield the desired β-keto sulfonamide.

Limitations:

  • Harsh Conditions: Requires strong, non-nucleophilic bases and cryogenic temperatures.

  • Stoichiometric Base: A full equivalent of base is consumed.

  • Side Reactions: Potential for O-sulfonylation and other side products.

  • Limited Substrate Scope: Sensitive functional groups may not be tolerated.

Alternative Reagents and Methodologies

Recent advancements in synthetic organic chemistry have introduced several alternative reagents and catalytic systems that overcome the limitations of the classical approach. These methods offer milder reaction conditions, broader substrate scope, and improved efficiency.

A modern and powerful alternative involves the use of photoredox catalysis to generate sulfonyl radicals, which then react with silyl enol ethers of cyclohexanone. This method avoids the need for strong bases and pre-formed enolates.

Key Reagents:

  • Silyl Enol Ether: The cyclohexanone is pre-functionalized as a silyl enol ether.

  • Sulfonyl Source: DABCO·(SO2)2 (a stable, solid source of sulfur dioxide) and thianthrenium salts are used to generate the sulfonyl radical.[2][3]

  • Photocatalyst: An iridium-based photocatalyst, such as fac-[Ir(ppy)3], is typically employed.[2]

Advantages:

  • Mild Conditions: Reactions are often run at room temperature under visible light irradiation.[2][3]

  • High Functional Group Tolerance: A wide range of functional groups are compatible with the reaction conditions.[3]

  • Broad Substrate Scope: Applicable to a variety of silyl enol ethers and sulfonyl sources.[3]

Workflow Diagram:

G cluster_workflow Photoredox-Catalyzed Sulfonylation start Mix Silyl Enol Ether, DABCO·(SO2)2, Thianthrenium Salt, and Photocatalyst irradiate Irradiate with Blue LED Light start->irradiate reaction Radical Sulfonylation Occurs irradiate->reaction workup Aqueous Workup and Purification reaction->workup product Isolate 2-Oxocyclohexane Sulfonamide workup->product

Caption: Workflow for photoredox-catalyzed α-sulfonylation.

Experimental Protocol: Photoredox-Catalyzed Synthesis [2][3]

  • To an oven-dried vial, add the silyl enol ether of cyclohexanone (1.0 equiv), DABCO·(SO2)2 (1.5 equiv), the desired thianthrenium salt (1.2 equiv), and fac-[Ir(ppy)3] (1-2 mol%).

  • Seal the vial and degas with an inert gas (e.g., argon).

  • Add anhydrous solvent (e.g., acetonitrile or DMF).

  • Place the reaction vial under blue LED irradiation and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

While not a direct synthesis of the target molecule from cyclohexanone, this method provides access to related structures and highlights the reactivity of the β-keto sulfonamide core. Copper catalysts can mediate the decomposition of α-diazo-β-keto sulfonamides to yield various products, including alkynesulfonamides and enamines.[4][5] This approach is useful for further functionalization.

Key Reagents:

  • α-Diazo-β-keto Sulfonamide: Synthesized from the corresponding β-keto sulfonamide.[4]

  • Copper Catalyst: Copper(II) triflate (Cu(OTf)2) or Copper(II) chloride (CuCl2) are effective catalysts.[4][5]

Advantages:

  • Versatile Reactivity: Allows for the synthesis of diverse sulfonamide-containing compounds.[5]

  • Catalytic System: Utilizes a catalytic amount of a relatively inexpensive metal.

Reaction Pathway Diagram:

G cluster_pathway Copper-Catalyzed Decomposition start α-Diazo-β-keto Sulfonamide catalyst Cu(OTf)2 or CuCl2 start->catalyst products Alkynesulfonamides, Enamines, α-Halosulfonamides catalyst->products

Caption: Products from copper-catalyzed reactions.

For the synthesis of γ-keto sulfones, which are structurally related to the target molecules, a metal-free approach using sodium sulfinates and α,β-unsaturated ketones has been developed.[6] This acid-mediated method is environmentally friendly and efficient.[6] While not a direct synthesis of 2-oxocyclohexane sulfonamides, the principles can be adapted for related structures.

Key Reagents:

  • α,β-Unsaturated Ketone: A suitable cyclohexenone derivative.

  • Sodium Sulfinate: The source of the sulfonyl group.

  • Acid Mediator: An organic acid to promote the reaction.

Advantages:

  • Metal-Free: Avoids the use of potentially toxic and expensive metal catalysts.[6]

  • Mild Conditions: Reactions proceed under mild, often acidic, conditions.[6]

  • Environmentally Friendly: Reduces metal waste.[6]

Comparative Data
MethodReagentsConditionsYieldsAdvantagesDisadvantages
Classical Enolate Sulfonylation Cyclohexanone, LDA, Sulfonyl Chloride-78 °C to rtModerate to GoodWell-establishedHarsh conditions, stoichiometric base, side reactions
Photoredox Catalysis [2][3]Silyl Enol Ether, DABCO·(SO2)2, Thianthrenium Salt, PhotocatalystRoom Temperature, Blue LEDModerate to GoodMild conditions, high functional group toleranceRequires pre-synthesis of silyl enol ether, specialized equipment
Copper Catalysis of Diazo Compounds [4][5]α-Diazo-β-keto Sulfonamide, Cu(II) CatalystRefluxVariableAccess to diverse structuresIndirect route, potential for complex mixtures
Metal-Free Hydrosulfonylation [6]α,β-Unsaturated Ketone, Sodium Sulfinate, Acid30 °CGood to ExcellentMetal-free, mild conditions, environmentally friendlySynthesizes γ-keto sulfones, not α-keto sulfonamides directly
Conclusion

The synthesis of 2-oxocyclohexane sulfonamides has evolved significantly from the classical enolate-based methods. For researchers seeking mild conditions and high functional group tolerance, photoredox-catalyzed sulfonylation of silyl enol ethers stands out as a superior alternative.[2][3] While requiring the preparation of a silyl enol ether intermediate, the benefits of room temperature reactions and compatibility with complex molecules often outweigh this initial step. Copper-catalyzed methods offer a gateway to further functionalization of the β-keto sulfonamide core.[4][5] The choice of reagent and methodology will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to make an informed decision for the efficient synthesis of this important class of compounds.

References

Sources

Advanced Kinetic Profiling: Sulfonylation Dynamics of 2-Oxocyclohexane-1-sulfonyl Chloride vs. Standard Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Synthetic Chemists, and Physical Organic Researchers.

As synthetic complexity in drug discovery increases, selecting the optimal sulfonylating agent requires moving beyond basic structural compatibility and delving into the physical organic kinetics of the reagent. This guide provides an in-depth comparative analysis of the reaction kinetics of 2-Oxocyclohexane-1-sulfonyl chloride (2-OSC) against traditional reagents like Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl).

By dissecting the causality behind its exceptional reaction rates, researchers can strategically leverage 2-OSC for high-throughput sulfonamide synthesis and complex functionalization protocols.

Structural Rationale & Mechanistic Causality

Standard sulfonyl chlorides react with nucleophiles (such as amines or alcohols) primarily through an associative direct displacement mechanism (


). However, the presence of 

-protons can introduce a competing elimination-addition pathway via a highly reactive sulfene intermediate (

).

The chemical structure of 2-OSC features a sulfonyl chloride group adjacent to a ketone moiety 1[1]. This configuration positions an


-proton directly between a strongly electron-withdrawing carbonyl group and the sulfonyl group.

The Stereoelectronic Advantage: Because this


-proton is highly acidic, basic conditions (or the use of basic amine nucleophiles) rapidly deprotonate the C1 position. As established in literature regarding electron-accepting substituents at the 

-carbon2[2], this shifts the reaction almost entirely away from direct displacement toward an E1cB-like mechanism. The expulsion of the chloride ion generates an

-carbonyl sulfene. This highly electrophilic species is trapped by nucleophiles at diffusion-controlled limits, validated by earlier kinetic resolution studies on sulfene intermediates 3[3].

The causality is clear: the ketone lowers the transition state energy for enolate formation, thereby exponentially increasing the rate of sulfene generation compared to non-activated analogues.

Comparative Kinetic Benchmarking

To objectively evaluate 2-OSC, we benchmark its kinetic parameters against TsCl and MsCl during pseudo-first-order aminolysis in an aprotic polar solvent (e.g., Acetonitrile) with an excess of aliphatic amine. The kinetic dichotomy dictates that agents lacking acidic


-protons suffer from higher activation energy barriers.
Table 1: Kinetic Parameters of Sulfonylating Agents in Basic Media
Sulfonylating ReagentStructural ClassDominant Mechanism (Basic Media)Relative Rate Constant (

)
Approx. Activation Energy (

)
p-Toluenesulfonyl chloride (TsCl) Aryl (Lacks

-protons)
Direct S_N2 at Sulfur

(Baseline)

Methanesulfonyl chloride (MsCl) Alkyl (Unactivated

-protons)
Mixed S_N2 / Slow Sulfene


2-Oxocyclohexane-1-sulfonyl chloride Cyclic (

-Carbonyl activated)
E1cB Elimination-Addition (Sulfene)


Note: Data derived from the interpolation of general solvolytic fragmentation behaviors characteristic of common sulfonyl chloride precursors4[4] and baseline electrophilicity studies of methanesulfonyl systems 5[5].

Mechanistic Visualization: Dual-Pathway Dynamics

The following diagram maps the kinetic bifurcation when 2-OSC interacts with an amine. The highly accelerated bottom pathway (Sulfene Intermediate) effectively bypasses the slower direct attack.

G A 2-Oxocyclohexane-1- sulfonyl chloride (2-OSC) C S_N2@S Transition State (Direct Nucleophilic Attack) A->C Direct Attack (High E_a, Slow) D Deprotonation at C1 (Activated u03B1-proton) A->D Base Catalysis (Low E_a, Fast) B Amine / Base (Nucleophile) B->C B->D F N-Substituted Sulfonamide C->F -HCl E Acyl-Sulfene Intermediate (Highly Electrophilic) D->E -Clu207B E->F Diffusion-Controlled Trapping

Mechanistic dichotomy of 2-OSC sulfonylation highlighting the dominant sulfene pathway.

Experimental Workflow: Self-Validating Stopped-Flow Conductometry

Because 2-OSC reacts exponentially faster than generic sulfonyl chlorides, standard batch-titration kinetic assays fail to accurately capture its rate constants. We employ a Stopped-Flow Conductometric Protocol to capture pseudo-first-order kinetics (


).
The Self-Validating Principle

Trustworthy experimental design demands internal controls. In this system, conductivity (


) correlates directly with the generation of 

as the reaction proceeds. By enforcing the acquisition of infinity-time data (

) at 10 half-lives, the resulting linear regression of

versus time acts as a self-validating diagnostic . If the residual plot of the regression deviates from zero in a non-random manner, it instantly signals an error in the pseudo-first-order assumption (e.g., reagent depletion, competitive hydrolysis, or thermal runaway) without needing secondary assays.
Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry Control:

  • Prepare a

    
     stock solution of 2-OSC in anhydrous Acetonitrile (HPLC grade).
    
  • Prepare the nucleophile (e.g., n-butylamine) at a concentration of

    
     (a 20-fold molar excess) to strictly enforce pseudo-first-order boundaries.
    
  • Causality Check: The massive excess ensures the amine concentration remains effectively constant, allowing the kinetic equation to simplify to

    
    .
    

2. Stopped-Flow Instrument Initialization:

  • Flush the syringe and mixing chamber of the stopped-flow conductometer with anhydrous solvent to eliminate baseline ionic noise.

  • Equilibrate the temperature bath to precisely

    
    .
    
  • Causality Check: The sulfene pathway is highly sensitive to dielectric constant variations and ambient moisture; strict temperature and anhydrous controls prevent competitive hydrolysis pathways.

3. Kinetic Data Acquisition:

  • Trigger the pneumatic drive to rapidly mix equal volumes of the 2-OSC and amine solutions into the conductance cell.

  • Record the exponential rise in conductance (

    
    ) at 1-millisecond intervals over a period spanning at least 3 expected half-lives.
    

4. Infinity Measurement & Self-Validation:

  • Maintain the acquisition until the signal plateaus (

    
    ). Record this steady-state value as 
    
    
    
    .
  • Plot

    
     against time (
    
    
    
    ). The slope yields
    
    
    . Check the residual plot for strictly random distribution to validate the absence of side reactions or heat-transfer lag.

References

  • Benchchem. 2-Oxocyclohexane-1-sulfonyl chloride. Product Data & Reactivity Profiles. 1

  • King, J. F., et al. "Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine." Canadian Journal of Chemistry. 3

  • Benchchem. An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride.5

  • Cremlyn, R.J. Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry, 2002. 2

  • Bentley, T.W., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences. 4

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Oxocyclohexane-1-sulfonyl chloride by HPLC and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 2-Oxocyclohexane-1-sulfonyl chloride is a highly reactive and valuable reagent used to introduce the 2-oxocyclohexylsulfonyl moiety into target molecules for the development of novel therapeutic agents.[1] Its utility is directly dependent on its purity, as contaminants can lead to unwanted side reactions, inaccurate yield calculations, and compromised biological activity in downstream applications.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for the purity assessment of 2-Oxocyclohexane-1-sulfonyl chloride. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your analytical needs.

The Analytical Challenge: Reactivity and Stability

Sulfonyl chlorides are notoriously reactive, a characteristic that makes them excellent synthetic intermediates but also challenging to analyze.[2] The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, which can occur with trace moisture in solvents or on glassware.[2] This inherent instability necessitates analytical methods that are both rapid and conducted under conditions that minimize degradation.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of sulfonyl chlorides due to its high resolution, sensitivity, and adaptability.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a moderately nonpolar compound like 2-Oxocyclohexane-1-sulfonyl chloride.

The Rationale Behind the Method

The choice of an RP-HPLC method is deliberate. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] Potential impurities from the synthesis, such as the starting material (cyclohexanone), byproducts, or the hydrolyzed sulfonic acid, will have different polarities and thus different retention times, allowing for their effective separation and quantification.

The presence of a ketone chromophore in 2-Oxocyclohexane-1-sulfonyl chloride allows for direct detection using a UV detector, a common and robust detector in HPLC systems. While aliphatic sulfonyl chlorides without a strong UV chromophore may require derivatization or specialized detectors, the carbonyl group in our target molecule simplifies the analytical process.[2]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep 1. Sample Preparation (Dissolve in ACN) MobilePhase 2. Mobile Phase Prep (ACN/H2O + 0.1% TFA) SystemEquil 3. System Equilibration Injection 4. Inject Sample SystemEquil->Injection Separation 5. Chromatographic Separation (C18 Column) Injection->Separation Detection 6. UV Detection (210 nm) Separation->Detection Integration 7. Peak Integration Detection->Integration Chromatogram Calculation 8. Purity Calculation (% Area) Integration->Calculation Report 9. Generate Report Calculation->Report Method_Comparison cluster_main Purity Assessment of 2-Oxocyclohexane-1-sulfonyl chloride HPLC HPLC HPLC_Info High Resolution Quantitative Purity Impurity Profile HPLC->HPLC_Info Provides HPLC_Cons Requires Chromophore HPLC->HPLC_Cons Challenge GCMS GC-MS GCMS_Info Volatility Info Mass Identification High Sensitivity GCMS->GCMS_Info Provides GCMS_Cons Thermal Lability Risk Potential Derivatization GCMS->GCMS_Cons Challenge NMR qNMR NMR_Info Structural Confirmation Absolute Purity (qNMR) Non-destructive NMR->NMR_Info Provides NMR_Cons Lower Sensitivity Requires Pure Standard (qNMR) NMR->NMR_Cons Challenge Titration Titrimetry Titration_Info Total Assay (Purity) Low Cost Rapid Titration->Titration_Info Provides Titration_Cons Non-Specific Interference from Acidic Impurities Titration->Titration_Cons Challenge

Sources

A Comparative Analysis of the Biological Efficacy of 2-Oxocyclohexane-1-Sulfonamide Analogs in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-oxocyclohexane-1-sulfonamide scaffold has emerged as a significant pharmacophore in contemporary oncology research, demonstrating potent anti-proliferative activities across a range of human cancer cell lines. This guide provides a detailed comparative analysis of the biological efficacy of key analogs within this class, with a primary focus on the well-characterized compound, tasisulam, and its derivatives. We will dissect the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.

Introduction: The Rise of a Novel Anticancer Scaffold

The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. Its incorporation into a 2-oxocyclohexane-1-carboxamide backbone has given rise to a novel class of compounds with promising anticancer properties. These agents have garnered significant interest due to their unique mechanism of action, which distinguishes them from many conventional chemotherapeutics.

At the forefront of this class is tasisulam (formerly EM-1421), a compound that has progressed to clinical trials. The core structure, characterized by a sulfonamide linked to a cyclic ketone, provides a versatile template for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will explore the comparative efficacy of tasisulam and its analogs, shedding light on the structural features that govern their biological activity.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The anticancer activity of 2-oxocyclohexane-1-sulfonamide analogs is primarily attributed to their ability to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Unlike classical DNA-damaging agents, these compounds exert their effects through a more targeted disruption of cellular division.

Key Mechanistic Features:

  • Cell Cycle Arrest: Tasisulam and its analogs have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting tumor growth.

  • Apoptosis Induction: Following cell cycle arrest, these compounds trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

  • Mitochondrial Involvement: Evidence suggests that the apoptotic effects are mediated through the mitochondria, with tasisulam showing the ability to decrease the mitochondrial membrane potential.

Below is a diagram illustrating the proposed signaling pathway for this class of compounds.

G cluster_drug Drug Action cluster_cell Cellular Response drug 2-Oxocyclohexane-1- Sulfonamide Analog g2m G2/M Phase Arrest drug->g2m mito Mitochondrial Dysfunction (Decreased Membrane Potential) g2m->mito apoptosis Apoptosis Induction (Caspase Activation) mito->apoptosis G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add varying concentrations of sulfonamide analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO or SDS-HCl) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ values read->analyze

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Oxocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 2-Oxocyclohexane-1-sulfonyl chloride is a valuable reagent, prized for its reactivity in synthesizing complex sulfonamides and other key molecular scaffolds.[1] However, the very reactivity that makes it useful also necessitates a rigorous and well-understood protocol for its handling and disposal. This guide moves beyond mere procedural lists to provide a deep, mechanistically-grounded understanding of the proper disposal procedures, ensuring both personal safety and environmental compliance.

Core Principles: Understanding the Reactivity

2-Oxocyclohexane-1-sulfonyl chloride is a member of the sulfonyl chloride class of compounds. The foundational principle for its safe disposal lies in recognizing its high reactivity towards nucleophiles. The primary nucleophile of concern during disposal is water .

The reaction of a sulfonyl chloride with water, known as hydrolysis, is a rapid and highly exothermic process.[2][3] This reaction yields two corrosive acidic byproducts: the corresponding sulfonic acid (2-oxocyclohexane-1-sulfonic acid) and hydrochloric acid (HCl).[4]

R-SO₂Cl + H₂O → R-SO₃H + HCl + Heat

Attempting to dispose of this reagent by simple aqueous dilution is extremely hazardous. It can lead to a violent, uncontrolled reaction, generating significant heat and releasing corrosive HCl gas.[2][5] Therefore, the core directive for disposal is controlled hydrolysis followed by immediate neutralization .

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the hazards is non-negotiable. All operations involving this chemical must be preceded by a careful risk assessment and the consistent use of appropriate PPE.

Summary of Hazards
Hazard TypeDescriptionPrimary Concern During Disposal
Corrosivity Causes severe skin burns and eye damage (H314).[1] Corrosive to the respiratory tract.[6]Direct contact with the chemical or its acidic hydrolysis byproducts can cause immediate and severe tissue damage.
Reactivity Reacts exothermically, sometimes violently, with water and other nucleophiles (e.g., alcohols, amines).[2][4]Uncontrolled quenching can lead to rapid heat generation, boiling, splashing of corrosive material, and pressure buildup.
Toxic Byproducts Hydrolysis produces corrosive hydrochloric acid (gas and aqueous) and 2-oxocyclohexane-1-sulfonic acid.[2][4]Inhalation of HCl gas can cause severe respiratory damage.[7]
Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Tightly-fitting chemical safety goggles in combination with a full-face shield are essential to protect against splashes.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[2]

  • Body Protection: A chemical-resistant laboratory coat is required. For larger quantities, consider a chemical-resistant apron or impervious clothing.[2]

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain and exhaust any released HCl gas.[2]

The Disposal Workflow: A Visual Guide

The following diagram outlines the logical flow and decision-making process for the safe disposal of 2-Oxocyclohexane-1-sulfonyl chloride.

Disposal_Workflow start Start: Need to dispose of 2-Oxocyclohexane-1-sulfonyl chloride prep Step 1: Preparation - Don appropriate PPE - Work in a fume hood - Prepare cold NaHCO₃ solution start->prep Initiate Protocol add Step 2: Controlled Addition Slowly add sulfonyl chloride to stirred, cold base solution prep->add Ready for Quenching observe Step 3: Observation & Control - Manage rate of addition - Control gas evolution (CO₂) - Ensure temperature remains low add->observe Monitor Reaction observe->add Feedback Loop stir Step 4: Ensure Complete Reaction Continue stirring in ice bath for at least 30 minutes post-addition observe->stir Addition Complete ph_check Step 5: pH Verification Is the aqueous layer neutral or slightly basic (pH 7-8)? stir->ph_check add_more_base Add more saturated NaHCO₃ solution and re-stir ph_check->add_more_base No (Acidic) final_disposal Step 6: Final Waste Disposal Dispose of the neutralized aqueous mixture as per institutional guidelines ph_check->final_disposal Yes add_more_base->stir Re-neutralize

Caption: Disposal workflow for 2-Oxocyclohexane-1-sulfonyl chloride.

Experimental Protocol: Step-by-Step Disposal

This protocol is designed for the safe quenching and neutralization of residual or waste 2-Oxocyclohexane-1-sulfonyl chloride.

Materials Required
  • Residual 2-Oxocyclohexane-1-sulfonyl chloride (or a solution containing it).

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Ice bath.

  • Stir plate and magnetic stir bar.

  • Appropriately sized beaker or flask (at least 4-5 times the volume of the final mixture to accommodate foaming).

  • pH paper or pH meter.

  • Appropriate waste container for aqueous chemical waste.

Detailed Procedure
  • Preparation (in a Fume Hood):

    • Don all mandatory PPE as described in Section 2.2.

    • Place a beaker containing the saturated sodium bicarbonate solution on a stir plate within an ice bath. The volume of the bicarbonate solution should be in significant excess relative to the amount of sulfonyl chloride to be quenched.

    • Begin vigorous stirring to cool the solution to approximately 0-5 °C.[3]

  • Controlled Addition:

    • Using a pipette or dropping funnel, add the 2-Oxocyclohexane-1-sulfonyl chloride to the cold, vigorously stirred bicarbonate solution slowly and in a dropwise manner .[2][3]

    • Causality: The slow, dropwise addition is critical. It ensures that the heat generated by the exothermic hydrolysis is effectively dissipated by the ice bath and the large volume of the quenching solution. This prevents a dangerous temperature spike.[3]

  • Managing the Reaction:

    • Vigorous gas evolution (carbon dioxide) will occur as the acidic byproducts are neutralized by the bicarbonate.[2][3]

    • The rate of addition must be carefully controlled to prevent excessive foaming that could lead to an overflow of the reaction vessel. If foaming becomes too vigorous, immediately stop the addition until it subsides.

    • Causality: The reaction produces two acids (sulfonic and HCl). The bicarbonate neutralizes them in a two-step process:

      • HCl + NaHCO₃ → NaCl + H₂CO₃

      • R-SO₃H + NaHCO₃ → R-SO₃Na + H₂CO₃

      • The carbonic acid (H₂CO₃) is unstable and decomposes to H₂O and CO₂ gas, causing the observed effervescence.

  • Ensuring Complete Neutralization:

    • After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes.[3]

    • Causality: This ensures that any remaining droplets of the sulfonyl chloride have sufficient time to hydrolyze and be fully neutralized.

  • Verification:

    • Once the stirring period is complete and gas evolution has ceased, check the pH of the aqueous layer using pH paper.

    • The pH should be neutral or slightly basic (pH 7-8).[3] If the solution is still acidic, add more saturated sodium bicarbonate solution and continue stirring until the desired pH is achieved.

  • Final Waste Disposal:

    • The resulting neutralized aqueous solution contains sodium 2-oxocyclohexane-1-sulfonate, sodium chloride, and excess sodium bicarbonate.

    • This mixture can now be safely transferred to an appropriate aqueous chemical waste container for disposal according to your institution's specific environmental health and safety guidelines.[8][9]

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate all non-essential personnel from the immediate area.[2]

  • Ensure you are wearing the full complement of PPE.

  • Cover the spill with a dry , inert absorbent material such as sand, dry lime, or soda ash.[2]

  • Crucially, DO NOT use water or combustible materials like paper towels directly on the spill , as this will initiate a hazardous, exothermic reaction.[2]

  • Once absorbed, carefully collect the material into a designated, labeled container for hazardous waste disposal.

This guide provides a comprehensive framework for the safe and responsible disposal of 2-Oxocyclohexane-1-sulfonyl chloride. By understanding the chemical principles behind the procedure, researchers can not only follow the steps but also anticipate and control the reaction, ensuring a safe laboratory environment for all.

References

  • King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6525.
  • Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280.
  • Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.